molecular formula C14H14N2Na2O6S3 B12411206 Sulfoxone (disodium)

Sulfoxone (disodium)

Cat. No.: B12411206
M. Wt: 448.5 g/mol
InChI Key: AZBNFLZFSZDPQF-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

See also: Sulfoxone Sodium (preferred).

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14N2Na2O6S3

Molecular Weight

448.5 g/mol

IUPAC Name

disodium;[4-[4-(sulfinatomethylamino)phenyl]sulfonylanilino]methanesulfinate

InChI

InChI=1S/C14H16N2O6S3.2Na/c17-23(18)9-15-11-1-5-13(6-2-11)25(21,22)14-7-3-12(4-8-14)16-10-24(19)20;;/h1-8,15-16H,9-10H2,(H,17,18)(H,19,20);;/q;2*+1/p-2

InChI Key

AZBNFLZFSZDPQF-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1NCS(=O)[O-])S(=O)(=O)C2=CC=C(C=C2)NCS(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Historical Perspectives and Early Research on Sulfoxone Disodium

Discovery and Initial Synthetic Explorations of Sulfoxone (B94800) (Disodium)

The development of sulfoxone was part of a broader effort to find less toxic and more effective derivatives of dapsone for treating bacterial infections, particularly leprosy. clinmedjournals.orgunc.edu Early research in the 1940s at the Carville leprosarium in the United States demonstrated the efficacy of a dapsone derivative called Promin against leprosy. britannica.com However, Promin had to be administered intravenously. britannica.com This spurred the development of orally administrable sulfones like Diasone (sulfoxone sodium). clinmedjournals.org

Sulfoxone sodium was introduced in Japan in 1948 and later introduced to Western medicine by Ernest Muir. wikipedia.org The synthesis of sulfoxone involves the chemical modification of dapsone to create a more water-soluble and potentially less toxic compound. drugbank.comncats.io

Evolution of Early Mechanistic Hypotheses for Sulfoxone (Disodium) Activity

Initial hypotheses about how sulfoxone worked were largely based on its structural similarity to other sulfonamides. It was understood that sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthetase. drugbank.comnih.gov This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth, by utilizing para-aminobenzoic acid (PABA). drugbank.comnih.gov By blocking PABA, sulfoxone was thought to inhibit the multiplication of bacteria. nih.gov

Early observations also led to theories about the drug's effect on the host's cells. Some researchers proposed that sulfones might alter the metabolism of the Virchow cells, the host cells where the leprosy bacilli reside, making the cellular environment unsuitable for the bacteria's survival and multiplication. ilsl.br This hypothesis suggested a dual action, affecting both the bacteria and the host cell. ilsl.br

Transition from Empirical Observation to Targeted Research Methodologies for Sulfoxone (Disodium)

The early use of sulfoxone was guided by clinical observations of its effectiveness in treating leprosy. ilsl.br However, as scientific methods advanced, research shifted from these empirical observations to more targeted and controlled studies. This transition was marked by the development of in vivo models, such as the mouse footpad model, which allowed for the direct testing of drug sensitivity of Mycobacterium leprae. ilsl.br

This more rigorous approach enabled researchers to quantify the drug's efficacy and investigate the emergence of drug-resistant strains. ilsl.brilsl.br Kinetic studies and molecular modeling have further refined the understanding of how sulfoxone and other sulfones interact with their target enzymes at a molecular level. researchgate.net This shift from broad observation to specific, targeted research has been fundamental in optimizing the use of sulfones in treating leprosy and understanding their mechanism of action with greater precision.

Data Tables

Table 1: Key Milestones in the Development and Research of Sulfoxone (Disodium)

YearDevelopmentSignificance
1908Synthesis of dapsone, the parent sulfone. britannica.comnih.govLaid the chemical foundation for the development of sulfone drugs.
1940sEarly clinical trials of Promin, a dapsone derivative, for leprosy. britannica.comDemonstrated the potential of sulfones in treating leprosy, leading to further research. unc.edu
1948Introduction of sulfoxone sodium in Japan. wikipedia.orgProvided an orally active alternative to intravenous sulfone treatments. clinmedjournals.org
1950sWidespread use of oral dapsone as standard leprosy treatment. clinmedjournals.orgEstablished sulfones as the primary chemotherapy for leprosy.
1960sDevelopment of the mouse footpad model for leprosy research. nih.govEnabled controlled studies of drug efficacy and resistance. ilsl.br

Table 2: Chemical and Physical Properties of Sulfoxone (Disodium)

PropertyValue
IUPAC Namedisodium (B8443419);[4-[[4-(sulfinatomethylamino)phenyl]sulfonyl]phenyl]aminomethanesulfinate
Molecular FormulaC14H14N2Na2O6S3 ebi.ac.uk
Molar Mass450.45 g/mol wikipedia.org
AppearanceWater-soluble solid drugbank.com

Established Synthetic Pathways for Sulfoxone (Disodium) Production

The production of Sulfoxone (disodium) is not a direct, single-reaction process but rather a multi-step synthesis that logically begins with the construction of the dapsone backbone, followed by the chemical modification of its amino groups.

Multi-step Organic Synthesis Protocols

The synthesis can be conceptually divided into two primary stages: the formation of the 4,4'-diaminodiphenyl sulfone (dapsone) core and the subsequent derivatization of the amino groups to yield Sulfoxone.

Stage 1: Synthesis of the Dapsone Backbone

Several routes have been established for the industrial synthesis of dapsone. One common historical method involves the reaction of 4-chloronitrobenzene with an excess of sodium sulfide (B99878) to form the thioether intermediate, 4,4'-diaminodiphenyl sulfide. This intermediate is then oxidized to the corresponding sulfone (dapsone). Subsequent reduction of the nitro groups to amines yields the final dapsone molecule.

A more contemporary and efficient "one-pot" method has been developed to streamline this process. google.com This protocol utilizes p-nitrobenzenesulfonyl chloride as the starting material and methanol (B129727) as a solvent. In the presence of a copper acetate (B1210297) catalyst, a self-desulfurization coupling reaction occurs to form p-dinitrophenyl sulfone. Without isolating this intermediate, a reducing agent such as sodium dithionite (B78146) is added directly to the reaction system to reduce the nitro groups, yielding dapsone in high yield. google.com

Dapsone Synthesis Route Starting Material Key Intermediates Key Reactions Reference
Route A 4-chloronitrobenzene, Sodium sulfide4,4'-dinitrodiphenyl sulfideNucleophilic Aromatic Substitution, Oxidation, Reduction google.com
Route B (One-Pot) p-nitrobenzenesulfonyl chloridep-dinitrophenyl sulfoneCopper-catalyzed desulfurization coupling, Reduction google.com

Stage 2: Conversion of Dapsone to Sulfoxone (Disodium)

With the dapsone core synthesized, the final step involves the modification of the two primary amino groups. Sulfoxone is formed by reacting dapsone with formaldehyde (B43269) and sodium bisulfite in an aqueous solution. This reaction, a type of aminoalkylation, attaches a methanesulfinate (B1228633) group to each of the amino nitrogens. The resulting di-acid is then converted to its disodium salt, yielding the final Sulfoxone product. This modification significantly increases the water solubility of the compound compared to the poorly soluble dapsone parent molecule. nih.gov The reaction is an example of an addition reaction where the amine, formaldehyde, and bisulfite combine to form the N-substituted aminomethanesulfinate. researchgate.net

Optimization of Reaction Conditions for Enhanced Purity and Yield

Optimizing reaction conditions is critical for maximizing yield and ensuring the high purity required for pharmaceutical compounds. For the synthesis of the dapsone intermediate, key parameters include the choice of catalyst, solvent, base, and temperature.

In copper-catalyzed routes for diaryl ether or sulfone formation, the selection of the ligand and base can be crucial. Studies on related syntheses have optimized conditions by screening various bases like Cs2CO3 and solvents to achieve high yields. scirea.org For the one-pot synthesis of dapsone from p-nitrobenzenesulfonyl chloride, it was found that conducting the initial coupling reaction at 60°C for 2 hours provided the optimal yield for the intermediate. google.com

For the conversion of dapsone to Sulfoxone, the optimization focuses on controlling the stoichiometry and reaction environment.

Stoichiometry: A molar excess of formaldehyde and sodium bisulfite is typically used to ensure the complete conversion of both primary amino groups on the dapsone molecule.

pH Control: The pH of the reaction medium is a critical parameter. The reaction proceeds effectively in a neutral to slightly acidic aqueous medium, which maintains the reactivity of the reagents.

Temperature: The reaction is generally performed under mild temperature conditions to prevent the decomposition of the reactants and the product.

Purification: The final product is isolated and purified through crystallization, taking advantage of the difference in solubility between the product and any remaining starting materials or by-products.

Innovations in Green Chemistry for Sulfoxone (Disodium) Synthesis

Modern synthetic chemistry emphasizes the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. These principles can be applied to the synthesis of Sulfoxone.

Solvent-Free and Catalytic Methodologies

The application of catalysis is a cornerstone of green chemistry. The "one-pot" synthesis of dapsone is a prime example, where a copper acetate catalyst enables the reaction under milder conditions and avoids the need for harsh reagents or protecting groups. google.com This catalytic approach, which proceeds without the need for an inert gas atmosphere, simplifies the process and reduces energy inputs. google.com

Furthermore, the choice of solvents is a key consideration. The use of methanol in the one-pot dapsone synthesis is preferable to more hazardous solvents. google.com The second stage of the synthesis, the conversion to Sulfoxone, is typically carried out in water, which is the most environmentally benign solvent.

Other green improvements in the synthesis of the sulfone core involve replacing traditional, harsh oxidizing agents. For instance, some procedures for oxidizing sulfide intermediates to sulfones now employ sodium perborate (B1237305) in acetic acid, which is considered a greener alternative to permanganate (B83412) or dichromate reagents. google.com

Green Chemistry Approach Application in Sulfoxone Synthesis Benefit Reference
Catalysis Copper acetate used in dapsone synthesis.Avoids harsh reagents, simplifies process. google.com
One-Pot Synthesis Dapsone prepared without isolating intermediates.Reduces solvent waste, energy, and time. google.com
Green Solvents Use of methanol and water.Reduces environmental impact and worker hazard. google.com
Greener Reagents Use of sodium perborate as an oxidant.Replaces toxic heavy-metal oxidants. google.com

Atom Economy and Sustainability Metrics in Production

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product.

Dapsone Synthesis: Traditional multi-step syntheses of dapsone that involve protecting groups or stoichiometric reagents like those in Friedel-Crafts reactions often have lower atom economy. In contrast, the one-pot catalytic coupling and reduction method exhibits a higher atom economy as more atoms from the starting materials are incorporated into the dapsone product. google.com

Sulfoxone Formation: The second stage of the synthesis, the reaction of dapsone with formaldehyde and sodium bisulfite, is an addition reaction. Addition reactions are inherently high in atom economy, as all the atoms of the reactants are combined to form the single desired product, with no by-products generated.

Design Principles and Synthesis of Sulfoxone (Disodium) Analogs

Sulfoxone itself is an analog of dapsone, designed primarily to enhance aqueous solubility for potential parenteral administration. The design and synthesis of other analogs are guided by structure-activity relationship (SAR) studies, which aim to modulate the therapeutic properties, metabolic stability, and safety profile of the parent compound.

The core pharmacophore for this class of compounds is the diaryl sulfone structure. Research has shown that the sulfone group in direct association with two benzene (B151609) rings, particularly with para-electron-donating groups, is a key feature for certain biological activities. nih.gov

Synthetic modifications to create analogs typically focus on several areas:

Substitution on the Aromatic Rings: The amino groups of dapsone are common sites for modification. They can be acylated, alkylated, or used as handles to attach other functional groups. For example, reacting dapsone with chloroacetyl chloride produces an acylated intermediate that can be further reacted with various amines or phenols to create a diverse library of analogs. sysrevpharm.orgresearchgate.net Replacing one of the amino groups with a nitro group has been shown to substantially alter the compound's biological interactions. nih.gov

Modification of the Sulfone Bridge: The sulfone group can be replaced with bioisosteres such as a sulfoximine (B86345) or sulfilimine to explore new chemical space and potentially improve properties like metabolic stability or target binding. researchgate.net

Conjugation: Dapsone has been chemically conjugated with other molecules, such as phytochemicals, through azo-coupling reactions to create new entities with potentially enhanced activity against resistant organisms. nih.gov

Rational Design Strategies for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and optimization. researchgate.net For sulfone-containing compounds, these studies systematically explore how modifications to the molecular structure influence biological activity. researchgate.net The sulfone group is a key structural feature in many therapeutic agents due to its chemical stability and its ability to act as a hydrogen bond acceptor, thereby influencing the molecule's interaction with biological targets. tandfonline.comnih.gov

Rational design strategies for SAR studies of compounds structurally related to Sulfoxone, such as dapsone and other aromatic sulfones, typically focus on several key areas of the molecule:

Modification of the Phenyl Rings: The electronic and steric properties of the two phenyl rings are critical. Introduction of various substituents (e.g., electron-donating or electron-withdrawing groups) can modulate the compound's activity, selectivity, and pharmacokinetic properties. The position of these substituents is also a key variable in SAR exploration.

Alteration of the Amino Groups: The amino groups in the core structure of dapsone, from which Sulfoxone is derived, are important for its biological activity. In Sulfoxone, these are substituted with sulfinomethyl groups. Further modifications of these substituents could be explored to understand their role in target binding and to optimize the compound's profile.

Isosteric Replacement of the Sulfone Group: The sulfone moiety itself is a target for modification. Bioisosteric replacement with groups such as a sulfoxide (B87167) or a sulfonamide can lead to significant changes in the compound's properties, including its polarity and metabolic stability. nih.gov

The following interactive table illustrates hypothetical modifications to the Sulfoxone backbone and the potential rationale for these changes in a SAR study, based on general principles of medicinal chemistry.

Modification Site Proposed Modification Rationale for SAR Study Potential Impact
Phenyl RingsIntroduction of a nitro groupTo investigate the effect of a strong electron-withdrawing group on activity.Altered electronic properties, potentially affecting target binding affinity.
Phenyl RingsAddition of a methoxy (B1213986) groupTo explore the impact of an electron-donating group on potency and selectivity.Changes in lipophilicity and metabolic stability.
Amino SubstituentsReplacement of sulfinomethyl with a larger alkyl sulfinate groupTo probe the steric tolerance of the target's binding pocket.Potential increase or decrease in binding affinity due to steric effects.
Sulfone GroupBioisosteric replacement with a sulfoxide groupTo assess the importance of the sulfone's hydrogen bonding capacity and geometry.Altered polarity and potential for chirality at the sulfur atom.

Stereoselective Synthesis of Chiral Sulfoxone (Disodium) Derivatives

Sulfoxone (disodium) is an achiral molecule as it does not possess any stereocenters. However, the development of chiral derivatives could lead to improved therapeutic properties, such as enhanced potency or reduced off-target effects. The field of asymmetric synthesis of chiral sulfones has seen significant advancements, providing methodologies that could potentially be applied to the synthesis of chiral Sulfoxone derivatives. nih.govresearchgate.net

Chirality could be introduced into the Sulfoxone scaffold by modifying it to contain a stereogenic center. This could be achieved, for example, by introducing a chiral substituent on one of the amino groups or by creating a chiral center on a carbon atom adjacent to the sulfone group (an α-chiral sulfone). rsc.org

Modern approaches to the stereoselective synthesis of chiral sulfones that could be adapted for creating chiral derivatives of Sulfoxone include:

Catalytic Asymmetric Hydrogenation: The asymmetric hydrogenation of unsaturated sulfones is a powerful method for producing chiral sulfones with high enantioselectivity. nih.gov This would involve the synthesis of an unsaturated precursor of a Sulfoxone derivative, which could then be stereoselectively reduced.

Asymmetric Sulfonylation: Recent developments have enabled the catalytic asymmetric production of α-C chiral sulfones. rsc.org These methods often involve the use of a chiral catalyst to control the stereochemical outcome of the reaction that forms the carbon-sulfur bond.

Kinetic Resolution: In a racemic mixture of a chiral sulfone derivative, one enantiomer could be selectively transformed into another compound, leaving the other enantiomer in high enantiomeric excess.

The following interactive table summarizes some of the modern catalytic methods for the stereoselective synthesis of chiral sulfones that could be hypothetically applied to generate chiral derivatives of Sulfoxone.

Synthetic Strategy Catalyst/Reagent Example Description Potential Application to Sulfoxone Derivatives
Asymmetric HydrogenationRuthenium-based chiral catalystsEnantioselective reduction of a C=C double bond adjacent to the sulfone group. nih.govSynthesis of a chiral Sulfoxone derivative with a stereocenter in an alkyl chain attached to the core.
Asymmetric Conjugate AdditionChiral copper complexesStereoselective addition of a nucleophile to an α,β-unsaturated sulfone.Creation of a chiral center at the β-position relative to the sulfone group in a modified Sulfoxone scaffold.
Catalytic Asymmetric SulfonylationChiral Nickel catalyst with a photoactive EDA complexAsymmetric installation of a sulfone moiety to create an α-C chiral sulfone. rsc.orgDirect formation of a chiral center adjacent to the sulfone group in a precursor to a chiral Sulfoxone analog.

Historical and Contemporary Relevance of Sulfoxone Disodium in Research Paradigms

Sulfoxone (B94800), also known as aldesulfone sodium, emerged as a significant compound in the mid-20th century, particularly in the context of anti-leprosy research. wikipedia.org Its development marked a pivotal moment in the chemotherapy of leprosy, offering a water-soluble alternative to its parent compound, dapsone (B1669823) (4,4'-diaminodiphenyl sulfone). nih.govilsl.br The synthesis of Sulfoxone (disodium) was reported in the late 1930s and early 1940s. drugfuture.com Early clinical studies, notably by figures like Ernest Muir, were instrumental in establishing its therapeutic potential against leprosy. wikipedia.orgilsl.br

Historically, research on Sulfoxone focused on its efficacy and mechanism of action as an antibacterial agent. nih.govdrugfuture.com It functions as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthetase, which is essential for the synthesis of folic acid in susceptible microorganisms. nih.govdrugbank.com This mechanism is shared with other sulfonamides. nih.govdrugbank.com

In contemporary research, while the primary clinical application of Sulfoxone remains in the treatment of leprosy, its investigation has not entirely ceased. nih.govdrugbank.com There is a continued, albeit limited, interest in its use for other conditions like dermatitis herpetiformis. nih.govdrugfuture.comdrugbank.com The compound serves as a reference in studies exploring new anti-mycobacterial agents and in understanding the mechanisms of sulfone resistance. The chemical properties of Sulfoxone (disodium), particularly its solubility, continue to make it a relevant subject in formulation and drug delivery research.

Table 1: Chemical and Physical Properties of Sulfoxone (Disodium)

PropertyValueSource
IUPAC Name disodium (B8443419);[4-[4-(sulfinatomethylamino)phenyl]sulfonylanilino]methanesulfinate nih.gov
CAS Number 144-75-2 drugfuture.comnih.gov
Molecular Formula C₁₄H₁₄N₂Na₂O₆S₃ drugfuture.comnih.gov
Molecular Weight 448.45 g/mol drugfuture.com
Appearance Needles or amorphous powder drugfuture.com
Solubility Easily soluble in water, slightly soluble in alcohol drugfuture.com

Research Imperatives and Unmet Needs in Sulfoxone Disodium Investigations

Despite its long history, several areas of research concerning Sulfoxone (B94800) (disodium) remain underexplored, presenting opportunities for future investigation. There is a notable unmet need for a deeper understanding of the molecular interactions between Sulfoxone and its target enzyme, dihydropteroate (B1496061) synthetase, at a high-resolution structural level. Such studies could provide valuable insights for the rational design of new, more potent inhibitors.

Furthermore, the emergence of drug-resistant strains of Mycobacterium leprae necessitates novel therapeutic strategies. Research focused on overcoming sulfone resistance mechanisms is a critical imperative. This could involve investigating combination therapies where Sulfoxone is used alongside other agents or exploring chemical modifications of the Sulfoxone scaffold to create derivatives that are effective against resistant strains.

The broader immunological effects of Sulfoxone are not fully elucidated. While its primary action is antibacterial, understanding its potential immunomodulatory properties could open new avenues for its application. Modern "omics" technologies, such as proteomics and metabolomics, could be employed to gain a more comprehensive view of the cellular response to Sulfoxone treatment.

Finally, there is a need for the development of advanced drug delivery systems for Sulfoxone. While its water solubility is an advantage, creating targeted delivery systems could enhance its efficacy and potentially reduce systemic side effects. Research into formulations like hydrogels or nanoparticles could offer new possibilities for its administration. dovepress.comicnn2024.ir The development of such novel delivery methods addresses a broader unmet need in therapeutics for more efficient and targeted drug administration. dovepress.comgoogle.comnih.gov

Table 2: Key Research Findings on Sulfoxone (Disodium)

Research AreaKey FindingReference
Mechanism of Action Competitive inhibitor of dihydropteroate synthetase, blocking folic acid synthesis. nih.govdrugbank.com
Historical Application Effective in the treatment of leprosy. wikipedia.orgdrugfuture.com
Pharmacokinetics Readily absorbed orally and distributed throughout body tissues. drugbank.com
Chemical Synthesis Prepared from 4,4'-diaminodiphenylsulfone and sodium formaldehyde (B43269) sulfoxylate (B1233899). drugfuture.com

Sulfoxone (Disodium): A Historical and Research Overview

Sulfoxone, also known as aldesulfone sodium, is a synthetically produced sulfone drug that has played a significant role in the history of treating leprosy. drugbank.comwikipedia.org This article explores the historical context of its discovery, the evolution of understanding its mechanism of action, and the shift in research methodologies from early observations to more targeted scientific investigations.

Pharmacological Mechanisms of Action of Sulfoxone Disodium

Elucidation of Molecular Targets for Sulfoxone (B94800) (Disodium)

The primary molecular target for sulfoxone has been identified as a key enzyme within the folate synthesis pathway of susceptible microorganisms. nih.govncats.io

The principal mechanism of action for sulfoxone is the competitive inhibition of the bacterial enzyme dihydropteroate (B1496061) synthetase (DHPS). nih.govdrugbank.comncats.ioncats.io Sulfoxone acts as a structural analog of the enzyme's natural substrate, para-aminobenzoic acid (PABA). nih.govdrugbank.com By binding to the active site of DHPS, sulfoxone competitively blocks PABA from binding, thereby halting the enzymatic reaction that is a critical step in the synthesis of folic acid. nih.govdrugbank.com This inhibition is specific to microorganisms that must synthesize their own folic acid, as humans obtain it from their diet.

Mutations in the gene encoding DHPS are a known mechanism of resistance to sulfones and sulfonamides in pathogens like Plasmodium falciparum. nih.gov Studies have demonstrated that amino acid changes in the DHPS enzyme can dramatically decrease the binding affinity of these drugs, leading to high levels of resistance. nih.gov

Current research focuses exclusively on the inhibitory properties of sulfoxone. There is no scientific literature available to suggest that sulfoxone (disodium) functions as an enzyme activator.

Table 1: Enzyme Inhibition by Sulfoxone (Disodium)

Target EnzymeMechanism of ActionCompeting SubstrateAffected Pathway
Dihydropteroate Synthetase (DHPS)Competitive Inhibition nih.govdrugbank.comncats.iopara-aminobenzoic acid (PABA) nih.govdrugbank.comFolic Acid Synthesis nih.govdrugbank.com

The established pharmacological target of sulfoxone is the enzyme dihydropteroate synthetase, where it acts on the enzyme's active site. nih.govncats.io The literature does not describe sulfoxone engaging in ligand-receptor interactions in the classical sense, such as binding to cell surface or nuclear receptors to trigger a signaling response. up.ac.zasemanticscholar.org Its action is directed at enzymatic inhibition within a metabolic pathway. nih.gov

Furthermore, the mechanism is characterized as competitive inhibition, meaning it directly competes with the substrate for the same binding site. nih.govdrugbank.com This is distinct from allosteric modulation, where a molecule binds to a site other than the active site to alter the enzyme's conformation and activity. sigmaaldrich.comsigmaaldrich.com There is no evidence to suggest that sulfoxone acts as an allosteric modulator of DHPS or any other protein.

Sulfoxone's primary effect is not the direct modulation of intracellular signaling cascades such as kinase pathways. Its mechanism is centered on the disruption of a vital metabolic pathway. nih.govdrugbank.com The inhibition of folic acid synthesis leads to a depletion of downstream products essential for DNA and RNA synthesis. This disruption of nucleotide production can indirectly affect cellular processes that rely on these molecules, including cell cycle progression and proliferation, which are regulated by complex signaling networks. However, this is a downstream consequence of metabolic starvation rather than a direct interaction with signaling proteins. No research currently indicates that sulfoxone directly binds to or modulates components of intracellular signaling cascades.

Cellular and Subcellular Effects of Sulfoxone (Disodium)

The effects of sulfoxone at the cellular and subcellular levels are direct consequences of its molecular action on the folic acid pathway.

The most significant cellular impact of sulfoxone is the disruption of the folic acid metabolic pathway. nih.govdrugbank.com By inhibiting dihydropteroate synthetase, sulfoxone prevents the formation of dihydropteroic acid, a precursor to tetrahydrofolate. Tetrahydrofolate is an essential cofactor in the synthesis of purines and pyrimidines, which are the fundamental building blocks of DNA and RNA. The bacteriostatic effect of sulfones and sulfonamides arises from their ability to halt bacterial growth and replication by cutting off the supply of these necessary nucleic acid precursors. nih.gov

There is no scientific evidence to suggest that sulfoxone has a primary impact on cellular bioenergetics. Its mechanism is not associated with the uncoupling of oxidative phosphorylation or the inhibition of major energy-producing pathways like glycolysis or the electron transport chain. sci-hub.sewhiterose.ac.uk The impact is specifically on the anabolic pathway of folate synthesis.

Table 2: Metabolic Impact of Sulfoxone (Disodium)

Affected PathwayInhibited StepKey EnzymeDownstream Consequence
Folic Acid MetabolismConversion of PABA to Dihydropteroic AcidDihydropteroate Synthetase (DHPS) nih.govdrugbank.comDepletion of tetrahydrofolate, leading to impaired synthesis of purines and pyrimidines. nih.gov

The regulation of gene expression and the resulting proteomic profile of a microorganism are indirectly affected by sulfoxone. By inhibiting the synthesis of nucleotides, the compound limits the availability of the building blocks required for transcription (RNA synthesis) and DNA replication. nih.gov This can lead to a global downregulation of gene expression and protein synthesis, ultimately resulting in the cessation of cell growth and division (bacteriostasis).

From a genetic standpoint, the most relevant aspect concerning sulfoxone is the gene that encodes its target, DHPS. nih.gov Mutations within this gene can result in an altered DHPS enzyme that has a lower affinity for sulfoxone, rendering the organism resistant to the drug's effects. nih.gov This represents a change in the protein structure that directly impacts the drug's efficacy. However, comprehensive studies analyzing the global changes in gene expression (transcriptomics) or protein levels (proteomics) in response to sulfoxone exposure are not available in the reviewed literature. mdpi.comnih.gov

Influence on Cell Cycle Progression and Programmed Cell Death Pathways

There is a lack of specific scientific studies detailing the direct influence of Sulfoxone (disodium) on cell cycle progression and programmed cell death (apoptosis). While some research has explored the effects of other sulfone derivatives on these pathways, this information cannot be directly attributed to Sulfoxone without specific investigation. For instance, studies on certain novel sulfone derivatives have shown they can arrest spleen cells in the G0/G1 or G2/M phases of the cell cycle. nih.gov Similarly, metabolites of the nonsteroidal anti-inflammatory drug sulindac (B1681787), which include a sulfone derivative, have been found to induce apoptosis in cancer cells, a process that is crucial for removing damaged cells. nih.govnih.gov However, no such specific data is available for Sulfoxone (disodium).

Anti-inflammatory and Immunomodulatory Mechanisms of Sulfoxone (Disodium)

While Sulfoxone's parent compound, dapsone (B1669823), is known to possess anti-inflammatory properties, specific data on Sulfoxone's own anti-inflammatory and immunomodulatory mechanisms is limited. nih.govresearchgate.netresearchgate.net

Inhibition of Pro-inflammatory Cytokine Production

Direct evidence demonstrating the inhibition of pro-inflammatory cytokine production by Sulfoxone (disodium) is not well-documented. Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), are key mediators of inflammation. mdpi.comnih.gov Studies on other sulfone compounds have shown an ability to inhibit the production of inflammatory mediators like TNF-α and IL-12 in macrophages. nih.gov Research on dapsone has also shown it can suppress the mRNA expression and production of TNF-α. mdpi.com Whether Sulfoxone shares these specific inhibitory capabilities remains to be scientifically validated.

Modulation of Immune Cell Activation and Migration

The precise effects of Sulfoxone (disodium) on the activation and migration of immune cells such as lymphocytes, macrophages, and neutrophils are not specifically described in the current scientific literature. Cellular metabolism is known to modulate immune cell activation and the subsequent production of cytokines. nih.gov Some therapeutic agents can modulate the immune response by affecting immune cell function and migration. frontiersin.orgjcancer.org For example, dapsone has been shown to inhibit the myeloperoxidase (MPO) system in neutrophils, which could contribute to its anti-inflammatory effects. nih.gov However, dedicated studies on Sulfoxone's role in these intricate immune processes are lacking.

Antioxidant and Oxidative Stress Response Modulation by Sulfoxone (Disodium)

The capacity of Sulfoxone (disodium) to act as an antioxidant or to modulate the body's response to oxidative stress has not been a primary focus of research.

Direct Free Radical Scavenging Capabilities

There is limited direct evidence to characterize the free radical scavenging capabilities of Sulfoxone (disodium). Free radicals are highly reactive molecules that can damage cells, and antioxidants can neutralize them. researchgate.netjournaljpri.com A study evaluating various non-steroidal anti-inflammatory drugs (NSAIDs) for their ability to scavenge singlet oxygen, a type of reactive oxygen species (ROS), included sulindac and its sulfone metabolite. tandfonline.com The sulindac sulfone metabolite did show some scavenging activity, albeit less potent than its sulfide (B99878) counterpart. tandfonline.com However, this does not provide direct data on Sulfoxone's capabilities.

Upregulation of Endogenous Antioxidant Enzyme Systems

No specific studies were found that investigate whether Sulfoxone (disodium) upregulates endogenous antioxidant enzyme systems. These systems, which include enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), are the body's primary defense against oxidative stress. mdpi.comcsic.es The Nrf2 pathway is a critical signaling pathway that regulates the expression of many of these antioxidant enzymes. nih.gov While various compounds are known to activate this protective pathway, the effect of Sulfoxone (disodium) on Nrf2 or the expression of these enzymes has not been reported.

Preclinical and in Vitro Investigations of Sulfoxone Disodium

Cell Line-Based Studies with Sulfoxone (B94800) (Disodium)

Cell-based assays are fundamental in preclinical research, offering controlled environments to study the effects and mechanisms of chemical compounds at a cellular level.

Prokaryotic Susceptibility and Molecular Interaction Studies

The primary mechanism of action for Sulfoxone (disodium) is its activity against prokaryotic cells, specifically certain bacteria. Like other sulfonamides, Sulfoxone is a synthetic bacteriostatic antibiotic with a spectrum against many gram-positive and gram-negative organisms nih.govdrugbank.com. Its principal application was in the treatment of leprosy, caused by Mycobacterium leprae drugbank.commedchemexpress.com. A significant challenge in studying its direct effect is that M. leprae is an obligate intracellular organism that cannot be cultured on artificial media, making conventional in vitro susceptibility testing difficult plos.orgmdpi.comnih.gov.

The molecular mechanism of Sulfoxone is well-established. It functions as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS) nih.govdrugbank.comncats.io. This enzyme is critical in the bacterial folic acid synthesis pathway, as it catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyldihydropterin pyrophosphate nih.gov. By acting as a PABA antagonist, Sulfoxone blocks this essential metabolic pathway, preventing the synthesis of nucleic acids and thus inhibiting bacterial replication nih.govwikipedia.org. Resistance to sulfones is primarily associated with specific mutations in the gene encoding DHPS (folP) plos.orgnih.gov.

Table 1: Prokaryotic Target and Mechanism of Sulfoxone (Disodium)

Feature Description Source(s)
Target Enzyme Dihydropteroate synthase (DHPS) nih.govdrugbank.com
Mechanism Competitive inhibition; acts as a para-aminobenzoic acid (PABA) antagonist nih.govnih.gov
Effect Blocks the folic acid synthesis pathway, leading to bacteriostasis nih.govwikipedia.org
Affected Organisms Mycobacterium leprae, various gram-positive and gram-negative bacteria nih.govdrugbank.com

In vitro kinetic studies on the closely related sulfone, 4,4′-Diaminodiphenylsulfone (dapsone), have provided specific data on the inhibition of DHPS from Escherichia coli. These findings illustrate the competitive nature of the inhibition.

Table 2: Illustrative Inhibition Data for Dapsone (B1669823) against E. coli Dihydropteroate Synthetase

Compound I50 (M) Ki (M) Inhibition Type
4,4′-Diaminodiphenylsulfone (Dapsone) 2 x 10-5 5.9 x 10-6 Competitive

Data from a study on a related sulfone compound, dapsone, and is provided for illustrative purposes of sulfone-enzyme interaction. nih.gov

High-Throughput Screening for Biological Activity Profiling

High-throughput screening (HTS) involves the use of automation and robotics to rapidly test thousands to millions of compounds for a specific biological activity wikipedia.orgbmglabtech.com. This process allows for the identification of "hits"—compounds that modulate a particular biomolecular pathway wikipedia.org. There is no specific information in the available scientific literature to indicate that Sulfoxone (disodium) has been subjected to modern high-throughput screening campaigns for broad biological activity profiling. Such screening would be used to identify novel therapeutic applications or off-target effects by testing the compound against large panels of enzymes, receptors, or cell-based assays.

Organotypic and Tissue Culture Models for Sulfoxone (Disodium) Research

Organotypic models, which involve the three-dimensional culture of cells or tissues, provide a more physiologically relevant context than traditional 2D cell culture, bridging the gap between cell-based assays and in vivo studies.

Ex Vivo Tissue Explant Studies for Functional Assessment

Ex vivo tissue explant models utilize fresh tissue cultured outside the body, preserving the native tissue architecture and microenvironment for a short period wikipedia.orgmdpi.com. There are no documented studies that have used ex vivo models to assess the primary antibacterial function of Sulfoxone (disodium).

However, research on the related compound dapsone demonstrates the utility of such models for the sulfone drug class. In one study, split-thickness human skin explants were exposed to dapsone to investigate its bioactivation and subsequent covalent binding to skin proteins (haptenation) researchgate.net. This research showed that intact human skin is capable of metabolizing dapsone, an important finding for understanding idiosyncratic drug reactions researchgate.net. This application highlights how ex vivo models could be used to study the metabolism and potential skin-related effects of Sulfoxone (disodium), although specific data is not available.

Three-Dimensional (3D) Cell Culture and Organoid Systems

Three-dimensional (3D) cell culture and organoid models represent advanced in vitro systems that allow cells to grow and interact in a manner that more closely mimics the architecture and function of native tissues and organs nih.govbjmu.edu.cn. Organoids, in particular, are derived from stem cells and can self-organize into miniature organ-like structures, making them valuable for disease modeling and drug testing nih.govbiorxiv.org.

Currently, there is no evidence in the scientific literature of Sulfoxone (disodium) being investigated using 3D cell culture or organoid systems. These advanced models could theoretically be used to study the efficacy and penetration of Sulfoxone in complex microenvironments, such as in an in vitro granuloma model for leprosy, or to investigate its effects on organoids modeling the liver or skin to better understand its metabolism and potential toxicities.

Animal Model Studies for Pharmacodynamic Assessment of Sulfoxone (Disodium)

The pharmacodynamic properties of sulfoxone (disodium) have been primarily evaluated through various animal models. These studies are crucial for understanding the drug's therapeutic effects and its interactions with physiological systems. As a prodrug, sulfoxone is metabolized in vivo to its active form, dapsone, which is the entity responsible for its pharmacological activity. nih.govpraxis-schuster.ch Therefore, many animal studies focus on the effects of the parent sulfone, dapsone.

Rodent Models for Investigating Pathophysiological Modulations

Rodent models have been instrumental in the preclinical assessment of sulfones like sulfoxone. arizona.edunih.gov Early in vivo studies in rodent models of bacterial infections, such as those caused by streptococci, were pivotal in demonstrating the antimicrobial effects of sulfones. scielo.br Specifically, in the context of leprosy, rodent models, particularly mice infected with Mycobacterium leprae, have been essential for evaluating the therapeutic efficacy of sulfones. scielo.brdrugbank.com These models helped establish the suppressive, though not curative, effect of these drugs on the infection. escholarship.org Furthermore, rodent models of Parkinson's disease, such as those induced by toxins like MPTP, have been used to study the neuroprotective effects of novel styryl sulfone compounds, demonstrating their potential to suppress neuroinflammation and oxidative stress. nih.govmdpi.com Other studies have utilized rodent models to show that certain sulfones can prevent tumor formation in cases of chemical carcinogenesis. arizona.edu

Table 1: Examples of Rodent Models in Sulfone Research

Model Type Application Key Findings
Mycobacterium leprae-infected mice Leprosy Demonstrated the suppressive antimicrobial effect of sulfones. scielo.brdrugbank.com
Toxin-induced (e.g., MPTP) mice Parkinson's Disease Showed neuroprotective effects of styryl sulfones via anti-inflammatory and antioxidant mechanisms. mdpi.com
Chemical carcinogenesis models Cancer Indicated a preventative role of sulfones in tumor formation. arizona.edu

Non-Rodent Mammalian Models for Comprehensive Mechanistic Insights

Regulatory guidelines often necessitate preclinical studies in both a rodent and a non-rodent mammalian species to better predict human responses. premierconsulting.comaltasciences.com The choice of the non-rodent model—commonly dogs, non-human primates, or miniature swine—is largely driven by which species' metabolism is most relevant to humans for the specific drug class. altasciences.comabpi.org.uk While specific studies on sulfoxone in non-rodent models are not extensively detailed in recent literature, the general use of these models is to gain a more comprehensive understanding of pharmacokinetics and metabolism. ijrpc.com For sulfones, dogs and primates have been historically used. abpi.org.uk Such models are crucial for understanding inter-species differences in the conversion of sulfoxone to dapsone and the resulting systemic exposure to the active metabolite. ijrpc.com

Genetic and Induced Disease Models for Target Validation

The primary molecular target of sulfoxone's active metabolite, dapsone, is the enzyme dihydropteroate synthase (DHPS) in microorganisms. scielo.brnih.govdrugbank.com This enzyme is critical for the synthesis of folic acid, which is necessary for microbial survival. nih.govdrugbank.com Induced disease models, such as mice infected with Plasmodium berghei (a model for malaria), have been used to assess the in vivo efficacy of sulfone and sulfoxide (B87167) compounds, validating their antiplasmodial activity. asm.org

Genetic models are also powerful tools for target validation. nih.govacs.org For instance, transgenic rodent models, where specific genes are knocked out or altered, can be used to study the role of host factors in disease and drug response. nih.gov While specific genetic models designed solely to validate DHPS as the target of sulfoxone are not prominent, the extensive body of research on sulfonamide resistance mechanisms, often involving mutations in the DHPS gene, provides strong genetic validation of this target. nih.gov Furthermore, genetic disruption approaches in model organisms like Drosophila can help identify host pathways that are affected by drugs and are important for regulating infections. frontiersin.org

Comparative Mechanistic Studies: Sulfoxone (Disodium) vs. Related Chemical Entities

Comparative studies are essential for positioning the therapeutic utility of sulfoxone relative to its parent compound, dapsone, and other sulfone analogs.

Comparative Analysis of Molecular Target Engagement and Specificity

Sulfoxone, after its conversion to dapsone, engages the same molecular target as dapsone: dihydropteroate synthase (DHPS). nih.govdrugbank.comresearchgate.net The mechanism involves competitive inhibition of the enzyme's natural substrate, para-aminobenzoic acid (PABA). scielo.br This disrupts the folic acid synthesis pathway in susceptible microorganisms. praxis-schuster.chresearchgate.net The primary distinction between sulfoxone and dapsone lies in their chemical structure and resulting physicochemical properties. Sulfoxone was developed as a more water-soluble prodrug of dapsone. nih.gov This structural difference does not alter the molecular target but was intended to affect its delivery and bioavailability. praxis-schuster.ch Comparative studies of different sulfone analogs often focus on the efficiency of their conversion to the active form and their relative affinities for the DHPS enzyme.

Differential Cellular and Systemic Responses to Sulfoxone (Disodium) Analogs

The differing structures of sulfoxone and its analogs lead to varied cellular and systemic responses. Sulfoxone's design as a disodium (B8443419) salt aimed to improve water solubility compared to dapsone. praxis-schuster.chnih.gov This was intended to allow for more reliable absorption. praxis-schuster.ch The systemic response is therefore influenced by the pharmacokinetics of the prodrug and its conversion to the active dapsone metabolite.

Table 2: Comparison of Sulfoxone and Related Sulfones

Compound/Analog Class Key Distinguishing Feature Implication for Cellular/Systemic Response
Sulfoxone (Disodium) Prodrug of dapsone with enhanced water solubility. nih.gov Designed for potentially more consistent absorption and bioavailability of the active metabolite, dapsone. praxis-schuster.ch
Dapsone The parent active compound, less water-soluble. nih.gov Oral administration leads to variable absorption; serves as the benchmark for efficacy and toxicity. praxis-schuster.ch
Styryl Sulfones Novel synthetic analogs. mdpi.com Showed multi-target neuroprotective effects in preclinical models, including anti-inflammatory and antioxidant properties. mdpi.com
Sulfone-Xanthone Probes Sulfone chromophore engineered for fluorescence. acs.org Used for in vivo imaging to track biodistribution, showing accumulation in tumors and excretory organs. acs.org

| Sulfoxide Analogs | Investigated as a prodrug strategy. asm.org | Can generate higher in vivo exposure to the active sulfone metabolite compared to direct administration of the sulfone. asm.org |

Pharmacokinetic and Pharmacodynamic Principles of Sulfoxone Disodium

Absorption Characteristics of Sulfoxone (B94800) (Disodium)

The absorption of Sulfoxone, primarily administered orally, is a critical first step in its pharmacokinetic profile. nih.gov The efficiency and mechanism of its uptake from the gastrointestinal tract determine its subsequent availability to exert systemic effects.

While specific mechanistic studies on Sulfoxone in preclinical models are not extensively detailed in the available literature, general principles of drug absorption for sulfonamides suggest a rapid and efficient process. drugbank.comnih.gov The absorption of drugs from the gastrointestinal (GI) tract can occur through several mechanisms, including passive transcellular or paracellular diffusion, and carrier-mediated transport. bham.ac.uk For polar, water-soluble molecules like Sulfoxone, passive diffusion through aqueous channels or paracellular pathways is a likely route. drugbank.combham.ac.uk

The environment within the GI tract, including pH, fluid volume, and the presence of efflux transporters like P-glycoprotein, can influence the rate and extent of absorption. bham.ac.uknih.gov Efflux pumps can actively transport drugs out of intestinal cells back into the lumen, thereby limiting absorption. nih.gov Preclinical research on related compounds often utilizes various models to elucidate these mechanisms, from in vitro cell cultures (e.g., Caco-2 cells) to in situ intestinal perfusion studies in animal models, which help quantify permeability and identify potential transport pathways. wuxiapptec.comnih.gov Given that most sulfonamides are readily absorbed orally, it is inferred that Sulfoxone follows a similar pattern of efficient gastrointestinal uptake in preclinical species. nih.gov

Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation in an unchanged form. nih.gov For orally administered drugs, this is influenced by both absorption and first-pass metabolism in the gut wall and liver. wuxiapptec.com Sulfoxone is considered a prodrug that is metabolized to its active component, dapsone (B1669823). Therefore, assessments of its bioavailability often focus on the systemic concentration of dapsone following Sulfoxone administration.

Investigational studies have measured the peak plasma concentration (Cmax) of dapsone after a single oral dose of Sulfoxone, providing a key indicator of the parent drug's successful absorption and subsequent conversion. While comprehensive data on various investigational formulations of Sulfoxone are limited, the available pharmacokinetic parameters for its active metabolite confirm its systemic availability after oral administration.

Pharmacokinetic Parameter for Dapsone After Oral Sulfoxone Administration
AnalyteAdministered CompoundDosePopulationCmax Value
Dapsone (plasma)Sulfoxone330 mg (single, oral)Homo sapiens600 ng/mL

Distribution Profile of Sulfoxone (Disodium)

Following absorption, Sulfoxone and its metabolites are distributed throughout the body. The extent and pattern of this distribution are dictated by the drug's physicochemical properties, plasma protein binding, and regional blood flow.

As a class, sulfonamides are known to be widely distributed throughout all body tissues. drugbank.comnih.gov High concentrations are typically achieved in various body fluids, including pleural, peritoneal, synovial, and ocular fluids. drugbank.comnih.gov This extensive distribution suggests that the drug does not remain confined to the vascular compartment and can readily penetrate different physiological spaces.

Preclinical studies in porcine models involving other sulfonamides provide insight into the expected tissue distribution patterns. These studies show significant accumulation in key organs such as the liver and kidney, as well as in muscle and fat, illustrating the broad dissemination characteristic of this drug class. nih.gov The kinetics of accumulation and elimination from these tissues are crucial for understanding the compound's duration of action and potential for residue formation.

Illustrative Tissue Concentrations of Various Sulfonamides in Porcine Models nih.gov
CompoundTissueObserved Concentration (ng/g)
SulphadimethoxineLiver129
Kidney104
Muscle125
Fat and Skin120
SulphamethazineLiver89
Kidney89
Muscle101
Fat and Skin89
SulphacetamideLiver55
Kidney80
Muscle65
Fat and Skin51

The binding of drugs to plasma proteins, such as albumin, is a critical factor influencing their distribution and availability. wikipedia.org A drug exists in the blood in two forms: bound to proteins and unbound (free). wikipedia.org Only the unbound fraction is pharmacologically active and available to diffuse into tissues, be metabolized, or be excreted. wikipedia.orgyoutube.com

Sulfoxone has a plasma protein binding of approximately 69%. nih.govwikipedia.org This indicates that a significant portion of the drug in circulation is bound, acting as a temporary reservoir. youtube.com The binding is a reversible equilibrium, and as the free drug is cleared from the plasma, more drug is released from the protein-bound state to maintain this balance. wikipedia.org The degree of protein binding affects the drug's volume of distribution and its duration of action. youtube.com

Comparative Plasma Protein Binding of Sulfonamides
CompoundProtein Binding (%)
Sulfoxone69% nih.govwikipedia.org
Sulphadiazine56.2% (mean) nih.gov
Sulphamethoxazole76.9% (mean) nih.gov

The blood-brain barrier (BBB) is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system (CNS). mdpi.com The ability of a drug to cross the BBB is crucial for treating CNS infections or diseases.

For the sulfonamide class, it is reported that cerebrospinal fluid (CSF) levels can be high, particularly in the presence of meningeal infections, which can increase the permeability of the BBB. drugbank.comnih.gov Predictive models for Sulfoxone also suggest that it has the potential to cross the blood-brain barrier. drugbank.com This capability is significant, as it allows the drug to reach therapeutic concentrations within the CNS, a site that is inaccessible to many therapeutic agents.

Metabolism and Biotransformation Pathways of Sulfoxone (Disodium)

The biotransformation of Sulfoxone (disodium) is presumed to occur primarily in the liver, a common site for the metabolism of many xenobiotics. wikipedia.orgdrugbank.com The metabolic processes can be broadly categorized into Phase I and Phase II reactions, which aim to convert the drug into more water-soluble compounds, facilitating their elimination from the body.

Phase I and Phase II Metabolic Reactions

Phase I Reactions: These reactions typically involve the introduction or unmasking of functional groups. For sulfones like Sulfoxone, a key Phase I pathway is likely N-hydroxylation. In the case of its analog dapsone, N-hydroxylation is a significant metabolic step, leading to the formation of dapsone hydroxylamine (B1172632). nih.govnih.gov This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes. nih.govnih.gov It is plausible that Sulfoxone (disodium) undergoes a similar oxidative transformation.

Phase II Reactions: Following Phase I metabolism, or for the parent drug itself if it possesses suitable functional groups, Phase II reactions involve conjugation with endogenous molecules. For dapsone, the primary Phase II reactions are N-acetylation, N-glucuronidation, and N-sulfation. bohrium.com These conjugation reactions significantly increase the water solubility of the metabolites, preparing them for excretion. bohrium.com It is highly probable that Sulfoxone (disodium) and its Phase I metabolites also undergo these conjugation pathways.

Metabolic ReactionPredicted Pathway for Sulfoxone (disodium)Key Enzymes (Inferred from Dapsone)
Phase I
N-hydroxylationFormation of hydroxylamine metabolites.Cytochrome P450 enzymes (e.g., CYP2C9, CYP2E1, CYP3A4). nih.govnih.govdrugbank.comresearchgate.net
Phase II
N-acetylationAcetylation of the amino groups.N-acetyltransferases (NATs). bohrium.com
N-glucuronidationConjugation with glucuronic acid.UDP-glucuronosyltransferases (UGTs). bohrium.comwashington.edu
N-sulfationConjugation with sulfate (B86663).Sulfotransferases (SULTs). bohrium.com

Identification and Characterization of Major and Minor Metabolites

Based on the metabolic pathways of dapsone, the anticipated major and minor metabolites of Sulfoxone (disodium) would include hydroxylated derivatives and their subsequent conjugates.

Major Metabolites (Predicted):

Hydroxylated Metabolites: Formed through Phase I N-hydroxylation.

N-acetylated Metabolites: Resulting from the acetylation of the parent compound. For dapsone, monoacetyldapsone (B194098) (MADDS) is a major metabolite. bohrium.com

Minor Metabolites (Predicted):

Glucuronide Conjugates: Formed by the attachment of glucuronic acid to the parent drug or its hydroxylated metabolites. bohrium.com

Sulfate Conjugates: Formed by the attachment of a sulfate group. bohrium.com

The relative abundance of these metabolites can be influenced by genetic polymorphisms in the metabolizing enzymes, such as the "slow" and "rapid" acetylator phenotypes observed with dapsone due to variations in N-acetyltransferase activity. bohrium.com

Enzyme Kinetics and Isotype-Specific Contributions to Sulfoxone (Disodium) Metabolism

The N-hydroxylation of dapsone is a complex process involving multiple CYP450 isozymes. Studies have shown that CYP2C9 is a major contributor to this pathway at clinical concentrations, with CYP2C8, CYP2E1, and CYP3A4 also playing roles. nih.govnih.govdrugbank.comresearchgate.net The kinetics of dapsone N-hydroxylation have been described as biphasic in human liver microsomes, suggesting the involvement of at least two enzymes with different affinities for the substrate. nih.govnih.gov

The table below summarizes the potential contributions of different CYP isozymes to the Phase I metabolism of Sulfoxone (disodium), extrapolated from dapsone data.

EnzymeRole in Dapsone MetabolismPredicted Role in Sulfoxone (disodium) Metabolism
CYP2C9 Major contributor to N-hydroxylation. drugbank.comresearchgate.netLikely a major enzyme in the N-hydroxylation of Sulfoxone.
CYP2E1 Contributes to N-hydroxylation. nih.govMay contribute to the N-hydroxylation of Sulfoxone.
CYP3A4 Contributes to N-hydroxylation. nih.govnih.govMay contribute to the N-hydroxylation of Sulfoxone.
CYP2C8 Minor contributor to N-hydroxylation. drugbank.comresearchgate.netPotentially a minor contributor to the N-hydroxylation of Sulfoxone.

Excretion Pathways of Sulfoxone (Disodium)

The elimination of Sulfoxone (disodium) and its metabolites from the body is expected to occur primarily through renal and biliary routes.

Renal Clearance Mechanisms and Elimination Kinetics

The kidneys are the principal organs for the excretion of water-soluble drugs and their metabolites. openaccessjournals.com For sulfonamides in general, renal excretion is a major pathway of elimination. nih.gov The metabolites of dapsone, including hydroxylated compounds and their glucuronide and sulfate conjugates, are primarily found in the urine. bohrium.com This suggests that the water-soluble metabolites of Sulfoxone (disodium) are also likely eliminated via the kidneys.

The renal clearance of sulfonamides can be influenced by factors such as urinary pH, which can affect the ionization and subsequent reabsorption of the drug. mdpi.com The elimination half-life of Sulfoxone is reported to be between 3 to 8 hours. wikipedia.org

Biliary and Fecal Excretion Routes

Biliary excretion is another important route for the elimination of drugs and their metabolites, particularly for compounds with higher molecular weights and polar characteristics. While specific data on the biliary excretion of Sulfoxone (disodium) is not available, studies on other sulfonamides suggest that this can be a significant pathway. For instance, some sulfonamide glucuronides are extensively excreted in the bile. nih.gov

Pharmacodynamic Relationship and Efficacy Markers in Preclinical Models

The in vivo efficacy of Sulfoxone (disodium), a sulfone antimicrobial and anti-inflammatory agent, is intrinsically linked to its concentration at the site of action and the subsequent pharmacological response. Preclinical models are instrumental in elucidating these relationships and identifying biomarkers that can predict clinical benefit. While specific preclinical pharmacodynamic data for Sulfoxone (disodium) is limited, a substantial body of research on its parent compound, dapsone, provides a strong basis for understanding its exposure-response relationships and for the identification of relevant biomarkers. Given that Sulfoxone is a prodrug of dapsone, the pharmacodynamic principles are largely translatable.

Exposure-Response Relationships and Predictive Modeling

The therapeutic effects of sulfones like Sulfoxone are concentration-dependent. Preclinical studies with dapsone have established clear relationships between drug exposure and its anti-inflammatory and antimicrobial activities. These relationships are fundamental to developing predictive models that can guide dose selection and optimization in further studies.

Anti-Inflammatory Effects:

A primary mechanism of action for sulfones is the inhibition of neutrophil functions. In preclinical models of autoimmune blistering diseases, dapsone has been shown to mitigate inflammation by reducing the recruitment of neutrophils to the skin and disrupting their release of inflammatory mediators. This effect is dose-dependent. For instance, in vitro studies have demonstrated that dapsone inhibits the adherence of neutrophils to antibodies in a concentration-dependent manner, with up to 75% inhibition observed at a concentration of 50 micrograms/ml.

Further studies have elucidated that dapsone antagonizes the association of leukotriene B4 (LTB4), a potent neutrophil chemoattractant, with its receptors on human neutrophils at concentrations of 10-100 microM. This inhibition of LTB4 binding directly translates to a reduced chemotactic response of neutrophils. The anti-inflammatory action is also attributed to the suppression of reactive oxygen species (ROS) production by neutrophils.

The relationship between dapsone concentration and its effect on neutrophil function provides a clear example of an exposure-response relationship that can be modeled.

Table 1: In Vitro Exposure-Response of Dapsone on Neutrophil Function

Dapsone Concentration Effect on Neutrophil Function Reference
10-100 microM Antagonized association of LTB4 with its specific receptor sites.

Antimicrobial Effects:

In preclinical models of leprosy, the antimicrobial efficacy of dapsone against Mycobacterium leprae is dependent on maintaining an effective concentration of the drug. The minimal inhibitory concentration (MIC) of dapsone for M. leprae has been determined in mouse models. Isolates of M. leprae from untreated patients were inhibited from multiplication by treatment of mice with dapsone at a concentration of 10-4 g per 100 ml in their diet. The majority of isolates were also susceptible to a lower concentration of 3 × 10-5 g per 100 ml.

This data allows for the establishment of a threshold concentration required for a bacteriostatic effect, a critical parameter in pharmacokinetic/pharmacodynamic (PK/PD) modeling.

Predictive Modeling:

While specific predictive models for Sulfoxone are not extensively published, the principles of PK/PD modeling for anti-inflammatory and antimicrobial agents are well-established and can be applied. These models integrate pharmacokinetic data (drug absorption, distribution, metabolism, and excretion) with pharmacodynamic data (the drug's effect on the body) to simulate the time course of drug effect.

For the anti-inflammatory effects of a sulfone, an indirect response model could be utilized. This type of model would assume that the drug inhibits the production of pro-inflammatory mediators (such as LTB4 or certain cytokines), which in turn leads to a reduction in the observable signs of inflammation (e.g., swelling, neutrophil infiltration). The model would incorporate parameters such as the drug's IC50 (the concentration at which it produces 50% of its maximal inhibitory effect) for the inhibition of a particular biomarker.

For the antimicrobial effects, a model could be developed to link the time course of drug concentration to the rate of bacterial killing or inhibition of growth. Such a model would be crucial for predicting the duration of therapy required to achieve a certain level of bacterial clearance.

The development of robust predictive models from preclinical data is a key step in translational science, helping to bridge the gap between animal studies and human clinical trials and to optimize dosing regimens for maximum efficacy.

Identification and Validation of Preclinical Biomarkers of Activity

Biomarkers are essential tools in preclinical studies to provide evidence of a drug's biological activity and to serve as surrogate endpoints for clinical efficacy. For a compound like Sulfoxone with both anti-inflammatory and antimicrobial properties, a range of biomarkers can be identified and validated in animal models.

Biomarkers for Anti-Inflammatory Activity:

Given the central role of neutrophils in the mechanism of action of sulfones, many of the key biomarkers are related to neutrophil function and the inflammatory cascade they initiate.

Neutrophil Infiltration: A direct measure of the anti-inflammatory effect of Sulfoxone in preclinical models of inflammatory skin diseases (such as models of dermatitis herpetiformis or pemphigoid diseases) is the quantification of neutrophil numbers in skin biopsies. A dose-dependent reduction in neutrophil infiltration would be a strong indicator of drug activity.

Neutrophil Activation Markers: The expression of adhesion molecules on the surface of neutrophils, such as CD11b and L-selectin, is a marker of their activation state. In preclinical models, a reduction in the expression of these markers on circulating or tissue-infiltrating neutrophils would indicate a pharmacodynamic effect of the drug.

Inflammatory Mediators:

Leukotriene B4 (LTB4): As dapsone has been shown to inhibit LTB4 release from neutrophils, measuring the levels of LTB4 in tissue homogenates or biological fluids from preclinical models would be a relevant biomarker of drug activity.

Interleukin-8 (IL-8): IL-8 is a potent chemokine for neutrophils. In preclinical models of inflammatory conditions where IL-8 is upregulated, a reduction in IL-8 levels following treatment with Sulfoxone would be a valuable efficacy marker.

Reactive Oxygen Species (ROS): The production of ROS by activated neutrophils contributes to tissue damage. The inhibition of ROS release can be measured in ex vivo assays using neutrophils isolated from treated animals and would serve as a biomarker of the drug's antioxidant and anti-inflammatory effects.

Table 2: Preclinical Biomarkers for the Anti-Inflammatory Activity of Sulfones

Biomarker Category Specific Biomarker Preclinical Model Application Reference
Cellular Infiltration Neutrophil count in tissue Models of autoimmune blistering diseases
Cellular Activation CD11b, L-selectin expression Models of inflammatory skin disease -
Inflammatory Mediators Leukotriene B4 (LTB4) levels Models of neutrophil-driven inflammation
Inflammatory Mediators Interleukin-8 (IL-8) levels Models of inflammatory skin disease -

Biomarkers for Antimicrobial Activity (Leprosy):

In preclinical models of leprosy, typically mouse footpad models, biomarkers are focused on assessing the viability and quantity of Mycobacterium leprae.

Bacterial Load: The most direct measure of antimicrobial efficacy is the reduction in the number of viable M. leprae in the infected tissue. This can be assessed through techniques such as quantitative polymerase chain reaction (qPCR) to measure bacterial DNA or through traditional bacterial culture methods where applicable.

Morphological Index (MI): In the context of leprosy, the MI is a microscopic assessment of the proportion of solidly staining (viable) acid-fast bacilli to non-solidly staining (non-viable) bacilli. A decrease in the MI in treated animals is a well-established marker of therapeutic response.

Host Immune Response Markers: While not direct measures of bacterial killing, modulation of the host immune response to M. leprae can be an indicator of treatment efficacy. This could include measuring changes in the levels of specific cytokines or antibody titers against mycobacterial antigens.

The validation of these biomarkers in preclinical models is a critical step. This involves demonstrating that changes in the biomarker are consistently and predictably related to the therapeutic effect of the drug. A validated biomarker can then be used to accelerate the preclinical development process and can potentially be translated for use in clinical trials to monitor treatment response.

Advanced Analytical Methodologies for Sulfoxone Disodium

Chromatographic Techniques for Sulfoxone (B94800) (Disodium) Quantification

Chromatography is a fundamental separation science that plays a pivotal role in the analysis of pharmaceutical compounds. For Sulfoxone (disodium), a range of chromatographic techniques are employed to ensure accurate quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of non-volatile or thermally labile compounds like Sulfoxone. The separation is typically achieved on a reversed-phase column, such as a C18 column. thaiscience.infojapsonline.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., formic acid solution or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). thaiscience.infonanobioletters.comnih.gov

A variety of detection methods can be coupled with HPLC for the quantification of sulfones. UV detection is common, with the wavelength set to a maximum absorbance for the analyte, often around 270-295 nm for dapsone (B1669823) and related compounds. sielc.comresearchgate.net For enhanced sensitivity, particularly for trace amounts of impurities or metabolites, fluorometric detection can be employed, offering significantly lower detection limits. nih.gov Electrochemical detection has also been shown to be effective for the analysis of sulfonamides in plasma, providing high sensitivity. nih.gov The choice of detector depends on the specific requirements of the analysis, such as the concentration of the analyte and the complexity of the sample matrix.

A gradient HPLC method has been developed for the impurity profiling of the related compound dapsone, demonstrating the capability of this technique to separate the parent drug from its various impurities. nih.gov Stability-indicating HPLC methods have also been established, which are crucial for assessing the degradation of the drug under various stress conditions like oxidation, hydrolysis, and photolysis. thaiscience.inforesearchgate.net

Table 1: Example HPLC Methods for Analysis of Related Sulfones

Parameter Method 1 Method 2 Method 3
Column C18 C18 Obelisc R (Mixed-mode)
Mobile Phase Acetonitrile/1.5% Acetic Acid (25:75 v/v) Methanol/Water (65:35 v/v) Acetonitrile/Formic Acid Gradient
Flow Rate 0.7 mL/min Not Specified 1.0 mL/min
Detection UV at 230 nm UV at 289 nm UV at 270 nm

| Application | Quantification in nanocapsules japsonline.com | Stability studies researchgate.net | Impurity analysis sielc.com |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net Since Sulfoxone (disodium) and related sulfones are generally non-volatile, a derivatization step is often required to convert them into more volatile compounds suitable for GC analysis. For instance, dapsone (4,4'-diaminodiphenyl sulfone) can be converted to 4,4'-diiododiphenyl sulfone, which is then analyzed by GC with an electron capture detector (ECD), a highly sensitive detector for halogenated compounds. acs.org This approach allows for the measurement of nanogram levels of the drug in plasma. acs.org

GC is particularly useful for purity assessment, as it can separate volatile impurities from the main compound. High-temperature capillary GC has been employed for the simultaneous quantification of unsulfonated linear alkylbenzene (LAB) and LAB sulfones, demonstrating its utility in monitoring manufacturing processes and ensuring product purity. researchgate.net The choice of a suitable capillary column, such as a specialty metal capillary column, is crucial for achieving the necessary separation at high temperatures. researchgate.net

Table 2: GC Method Parameters for a Related Sulfone Derivative

Parameter Value
Derivatization Conversion to iodo derivatives acs.org
Column 3% Poly-A-103 acs.org
Carrier Gas Prepurified nitrogen acs.org
Detector Electron Capture Detector (ECD) acs.org

| Application | Quantification in plasma acs.org |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically less than 2 µm) and operating at higher pressures than conventional HPLC. waters.com This results in dramatically increased resolution, speed, and sensitivity. waters.comaustinpublishinggroup.com The enhanced separation efficiency of UPLC allows for shorter analysis times, often reducing a 30-minute HPLC run to just 5-10 minutes, while improving the detection of trace-level compounds.

The application of UPLC for the analysis of sulfones has been demonstrated in various studies. For instance, a UPLC method has been used to quantify sulfur amino acids, including methionine sulfone, showcasing its capability for analyzing sulfone-containing compounds. nih.gov The principles of UPLC are the same as HPLC, but the improved performance allows for more efficient method development and higher sample throughput, making it a valuable tool in pharmaceutical analysis. austinpublishinggroup.com

Mass Spectrometry (MS) for Sulfoxone (Disodium) Analysis

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation method like LC, it provides a highly selective and sensitive tool for the identification and quantification of compounds in complex mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace-level quantification of drugs and their metabolites in biological matrices. isca.menih.gov This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. In LC-MS/MS, a specific precursor ion of the analyte is selected and fragmented to produce characteristic product ions, which are then detected. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and enhances specificity. researchgate.net

LC-MS/MS methods have been successfully developed and validated for the simultaneous determination of dapsone and its major metabolite, N-acetyl dapsone, in human plasma. researchgate.net These methods are crucial for pharmacokinetic studies, allowing for the precise measurement of drug and metabolite concentrations over time. The high sensitivity of LC-MS/MS enables the detection of compounds at the nanogram per milliliter (ng/mL) level or even lower. researchgate.netisca.me The method is also applicable for confirming the presence of sulfonamide residues in food products at very low levels. nih.gov

Table 3: Example LC-MS/MS Method for a Related Sulfone

Parameter Value
Chromatography UPLC nih.gov
Column C18 nih.gov
Ionization Positive Electrospray Ionization (ESI+) nih.gov
Detection Triple Quadrupole Mass Spectrometer nih.gov
Linear Range 2.5-1000 ng/mL for dapsone nih.gov

| Application | Pharmacokinetic studies in rat plasma nih.gov |

High-Resolution Mass Spectrometry (HRMS), such as time-of-flight (TOF) and Orbitrap mass spectrometry, provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). chromatographyonline.comnih.gov This high mass accuracy allows for the determination of the elemental composition of an unknown compound, which is invaluable for the structural elucidation of metabolites. chromatographyonline.com

In drug metabolism studies, HRMS is used to identify potential metabolites by comparing the accurate mass of detected compounds with the theoretical mass of expected biotransformation products. chromatographyonline.com The fragmentation patterns obtained from HRMS/MS experiments provide further structural information, helping to pinpoint the site of metabolic modification. researchgate.net For example, the metabolism of dapsone to its reactive hydroxylamine (B1172632) metabolite has been investigated, and this metabolite is implicated in both the therapeutic and toxic effects of the drug. nih.govnih.gov HRMS is an essential tool for identifying such metabolites and understanding the metabolic pathways of drugs like Sulfoxone. chromatographyonline.com

Table 4: Compound Names Mentioned

Compound Name
Sulfoxone (disodium)
Dapsone
N-acetyl dapsone
Dapsone hydroxylamine
Methionine sulfone
Linear alkylbenzene (LAB)

Spectroscopic Methods for Sulfoxone (Disodium) Characterization

Spectroscopic techniques are indispensable for the qualitative and quantitative analysis of pharmaceutical compounds like Sulfoxone (disodium). These methods provide detailed information regarding the compound's structure, purity, and concentration.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Purity

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the quantitative analysis of compounds that possess chromophores, which are parts of a molecule that absorb light in the UV-Vis spectrum. The aromatic rings and the sulfonyl group in the Sulfoxone (disodium) molecule are expected to exhibit characteristic absorption maxima.

Theoretical UV-Vis Absorption Data for Sulfoxone (Disodium)

Parameter Expected Value
λmax 1 ~260 nm
λmax 2 ~290 nm

Note: This table is based on the typical absorption of related aromatic sulfone compounds. Actual experimental values would need to be determined.

The Beer-Lambert law forms the basis for quantification, stating that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This relationship allows for the development of a standardized method for determining the concentration of Sulfoxone (disodium) in various samples. Purity can be assessed by comparing the UV spectrum of a sample to that of a reference standard; the presence of impurities may be indicated by shifts in the absorption maxima or the appearance of additional peaks.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, the characteristic vibrations of different bonds within the Sulfoxone (disodium) structure can be identified.

Expected IR Absorption Bands for Sulfoxone (Disodium)

Functional Group Bond Expected Wavenumber (cm⁻¹)
Amine N-H Stretch 3300-3500
Aromatic Ring C-H Stretch 3000-3100
Aromatic Ring C=C Stretch 1400-1600
Sulfonyl S=O Stretch (asymmetric) 1300-1350
Sulfonyl S=O Stretch (symmetric) 1140-1180

This data provides a molecular fingerprint, allowing for the confirmation of the compound's identity and an assessment of its purity by detecting the presence of unexpected functional groups that might belong to impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the Sulfoxone (disodium) molecule.

Predicted NMR data from the Human Metabolome Database suggests the following chemical shifts:

Predicted ¹H NMR Spectral Data for Sulfoxone (Disodium) in D₂O

Chemical Shift (ppm) Multiplicity Predicted Assignment
7.82 Doublet Aromatic Protons
7.76 Doublet Aromatic Protons
7.35 Doublet Aromatic Protons
7.29 Doublet Aromatic Protons
4.45 Singlet Methylene Protons (-CH₂-)

Predicted ¹³C NMR Spectral Data for Sulfoxone (Disodium) in D₂O

Chemical Shift (ppm) Predicted Assignment
145.21 Aromatic Carbon
143.98 Aromatic Carbon
139.63 Aromatic Carbon
131.85 Aromatic Carbon
129.87 Aromatic Carbon
128.74 Aromatic Carbon
119.56 Aromatic Carbon
118.99 Aromatic Carbon
55.12 Methylene Carbon (-CH₂-)

Source: Human Metabolome Database. slideshare.net

These predicted spectra provide a valuable reference for the experimental analysis of Sulfoxone (disodium), enabling the confirmation of its complex structure.

Electrochemical and Biosensor Approaches for Sulfoxone (Disodium) Detection

Electrochemical and biosensor-based methods offer sensitive and selective alternatives for the detection of Sulfoxone (disodium), particularly in complex matrices.

Voltammetric Techniques for Sensitive and Selective Determination

Voltammetric techniques, such as cyclic voltammetry and differential pulse voltammetry, could be developed for the sensitive determination of Sulfoxone (disodium). These methods would rely on the electrochemical activity of the amine and sulfonyl functional groups. By applying a potential to a working electrode and measuring the resulting current, a voltammogram characteristic of the analyte can be obtained. The peak current would be proportional to the concentration of Sulfoxone (disodium), allowing for its quantification. The selectivity of these methods can be enhanced by modifying the electrode surface with specific materials that promote the electrochemical reaction of the target analyte.

Development of Novel Biosensors for Real-Time Monitoring

The development of biosensors presents a promising avenue for the real-time monitoring of Sulfoxone (disodium). A biosensor typically consists of a biological recognition element (such as an enzyme or antibody) integrated with a transducer. For Sulfoxone (disodium), a potential approach could involve the use of an enzyme that is inhibited by the compound. The degree of enzyme inhibition, which can be measured electrochemically or optically, would correlate with the concentration of Sulfoxone (disodium). Such biosensors could offer high specificity and sensitivity, making them suitable for a range of applications.

Sample Preparation Strategies for Sulfoxone (Disodium) Analysis

The accurate and sensitive determination of Sulfoxone (disodium) in various matrices is critically dependent on effective sample preparation. This crucial step aims to isolate the analyte from complex sample constituents that may interfere with analytical measurements, and to concentrate it to a level suitable for detection. The choice of sample preparation technique is dictated by the physicochemical properties of Sulfoxone (disodium), the nature of the sample matrix (e.g., biological fluids, pharmaceutical formulations), and the analytical method employed for quantification. Given the polar and ionic nature of Sulfoxone (disodium), strategies must be optimized to ensure efficient extraction and recovery.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization

Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are foundational techniques for the purification and concentration of analytes from complex samples. Optimization of these methods is paramount for achieving high recovery and reproducibility in the analysis of sulfone compounds like Sulfoxone (disodium).

Solid-Phase Extraction (SPE) is a preferred method due to its efficiency, selectivity, and potential for automation. The selection of the appropriate sorbent is the most critical parameter in SPE method development. For a polar compound like Sulfoxone (disodium), which contains amino groups and a disodium (B8443419) sulfoxylate (B1233899) moiety, several types of sorbent interactions can be exploited.

Reversed-Phase SPE: Nonpolar sorbents like C18 or C8 are used for extracting nonpolar to moderately polar compounds from aqueous matrices. While Sulfoxone is polar, it possesses a diphenyl sulfone backbone which can interact with these sorbents. Optimization would involve careful adjustment of the sample pH to suppress the ionization of the amino groups, thereby increasing its retention on the nonpolar stationary phase.

Ion-Exchange SPE: Given the potential for Sulfoxone to carry a charge, ion-exchange sorbents are highly effective. Strong cation exchange (SCX) or weak cation exchange (WCX) sorbents can be utilized to retain the protonated amino groups. The optimization process involves conditioning the sorbent, loading the sample at an appropriate pH to ensure the analyte is charged, washing with a solvent to remove neutral and anionic interferences, and finally eluting the analyte with a solvent containing a counter-ion or having a pH that neutralizes the analyte.

Polymeric SPE: Sorbents such as Oasis HLB (Hydrophilic-Lipophilic Balanced) are versatile and can retain a wide range of compounds through a combination of reversed-phase and ion-exchange mechanisms. These are often robust to variations in sample pH.

The optimization of an SPE method for sulfone compounds typically involves a systematic evaluation of several parameters, as detailed in the table below.

ParameterOptimization Strategy for Sulfone AnalysisTypical Conditions for Related Compounds
Sorbent Type Screen various sorbents (e.g., C18, SCX, Oasis HLB) to find the best retention and selectivity.Oasis HLB cartridges are often effective for a broad range of pharmaceutical compounds. frontiersin.org
Sample pH Adjust sample pH to control the ionization state of the analyte. For sulfones with amino groups, a pH of ~2-4 is often used to ensure the neutral form for reversed-phase or the charged form for cation exchange. frontiersin.orgSample pH fixed at 3.0 for sulfonamide analysis.
Conditioning Solvent Use a solvent that activates the sorbent. Typically methanol followed by water or a buffer matching the sample pH.Preconditioning with 5 mL of 10% methanol followed by 5 mL of ultra-pure water. frontiersin.org
Wash Solvent Employ a solvent that removes interferences without eluting the analyte. A mild organic solvent in water is common for reversed-phase, while a buffer is used for ion-exchange.A wash step with a low percentage of organic solvent can remove weakly retained impurities.
Elution Solvent Select a solvent that effectively desorbs the analyte. For reversed-phase, a higher concentration of organic solvent (e.g., methanol, acetonitrile) is used. For ion-exchange, a change in pH or the addition of a counter-ion is necessary.Elution with 100% Methanol has been shown to be effective. frontiersin.org
Elution Volume Use the minimum volume required for complete elution to maximize concentration.An elution volume of 4 mL was found to be optimal in a specific study. frontiersin.org

Liquid-Liquid Extraction (LLE) remains a valuable technique, particularly for its simplicity and low cost. The principle of LLE is the partitioning of a solute between two immiscible liquid phases. For Sulfoxone (disodium), which is water-soluble, an organic solvent that is immiscible with water is chosen for the extraction. The efficiency of the extraction is governed by the partition coefficient of the analyte, which can be manipulated by adjusting the pH of the aqueous phase. To extract basic compounds like Sulfoxone, the pH of the aqueous sample is typically adjusted to be above their pKa, rendering them in their neutral, more organic-soluble form.

Optimization of LLE involves the selection of an appropriate organic solvent and the optimization of extraction conditions.

ParameterOptimization Strategy for Sulfone AnalysisExamples of Conditions for Related Compounds
Extraction Solvent The solvent should have a high affinity for the analyte and be immiscible with the sample matrix. Common solvents include ethyl acetate (B1210297), dichloromethane, and methyl tert-butyl ether.Dichloromethane has been found to be an effective extraction solvent for sulfonamides in biological matrices. researchgate.net
Sample pH Adjusting the pH of the aqueous phase to neutralize the analyte is crucial for efficient extraction into the organic phase. For compounds with basic functional groups, a pH above the pKa is desirable.For amphoteric sulfonamides, a pH of around 3.5 was found to be optimal for extraction. researchgate.net
Ionic Strength The addition of salt (salting-out effect) to the aqueous phase can decrease the solubility of the analyte in the aqueous layer and promote its transfer to the organic phase.The addition of NaCl can enhance extraction efficiency.
Phase Volume Ratio The ratio of the organic solvent volume to the aqueous sample volume can be adjusted to achieve the desired preconcentration factor.A smaller volume of organic solvent will result in a higher concentration of the analyte.
Extraction Time & Agitation Sufficient time and vigorous mixing are necessary to ensure equilibrium is reached and the analyte is efficiently transferred between phases.Vortexing or mechanical shaking for a set period is standard practice.

Microextraction Techniques for Reduced Sample Volume and Solvent Consumption

In recent years, there has been a significant trend towards the miniaturization of sample preparation techniques. These microextraction methods offer several advantages, including reduced consumption of organic solvents, lower sample volume requirements, and often higher enrichment factors. nih.gov

Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized LLE technique characterized by its speed and simplicity. In DLLME, a mixture of an extraction solvent (a few microliters) and a disperser solvent (e.g., methanol, acetonitrile) is rapidly injected into the aqueous sample. This creates a cloudy solution of fine droplets of the extraction solvent dispersed throughout the sample, maximizing the surface area for rapid analyte transfer. The phases are then separated by centrifugation.

Key parameters for optimization in a DLLME method for sulfone compounds are presented below.

ParameterRole in ExtractionOptimized Conditions for Sulfonamides
Extraction Solvent Must be denser than water (for ease of collection) and have a high affinity for the analyte.Chloroform and Dichloromethane are commonly used. nih.gov
Disperser Solvent Must be miscible in both the extraction solvent and the aqueous sample to facilitate the formation of the cloudy solution.Acetonitrile and methanol are frequently employed. nih.gov
Solvent Volumes The volumes of the extraction and disperser solvents are critical for achieving high enrichment factors and good recovery.Optimal volumes are determined experimentally, often through response surface methodology.
Sample pH As in LLE, pH adjustment is crucial for neutralizing the analyte.A pH of 5 was found to be optimal for the extraction of sulfamethoxazole. frontiersin.org
Ionic Strength The addition of salt can improve extraction efficiency.The effect of salt concentration is typically investigated during method development. nih.gov
Centrifugation Time/Speed Important for the complete separation of the extraction solvent from the aqueous phase.Optimized to ensure a compact sedimented phase. nih.gov

Hollow-Fiber Liquid-Phase Microextraction (HF-LPME) is another advanced microextraction technique that utilizes a porous polypropylene (B1209903) hollow fiber to contain the extraction solvent. In a two-phase setup, the organic solvent is held within the pores of the fiber, and the analyte is extracted from the sample into this solvent. In a three-phase setup, an acceptor phase is present inside the lumen of the fiber, and the organic solvent is immobilized in the pores, acting as a liquid membrane. This allows for simultaneous extraction and back-extraction into a clean aqueous phase, providing excellent sample cleanup.

For the analysis of sulfone compounds, a three-phase HF-LPME system is particularly advantageous.

ParameterOptimization ConsiderationsTypical Conditions for Sulfonamides
Organic Solvent (Liquid Membrane) Should be immiscible with water, have low volatility, and effectively impregnate the fiber pores.1-octanol is a commonly used solvent. nih.gov
Donor Phase (Sample) pH The pH is adjusted to ensure the analyte is in a neutral form for efficient transport across the organic liquid membrane.A donor phase pH of 4 has been used for sulfonamides. nih.gov
Acceptor Phase pH The pH is adjusted to ionize the analyte, trapping it in the acceptor phase and preventing it from diffusing back into the organic membrane.An acceptor phase pH of 12 is effective for trapping acidic sulfonamides. nih.gov
Stirring Speed Agitation of the sample solution is necessary to reduce the diffusion boundary layer and enhance extraction kinetics.Moderate stirring speeds are typically employed.
Extraction Time The time required to reach equilibrium or achieve maximum recovery needs to be determined.Extraction times can range from minutes to hours depending on the setup.
Ionic Strength The addition of salt to the donor phase can improve extraction efficiency.The use of 2 M Na2SO4 in the donor phase has been reported. nih.gov

These advanced and miniaturized sample preparation techniques, when properly optimized, provide powerful tools for the reliable and sensitive analysis of Sulfoxone (disodium) in a variety of complex matrices, while also aligning with the principles of green analytical chemistry by minimizing solvent consumption and waste generation.

Computational and Theoretical Studies of Sulfoxone Disodium

Molecular Docking and Ligand-Target Interaction Studies of Sulfoxone (B94800) (Disodium)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For Sulfoxone and related compounds, the primary target is dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the folate biosynthesis pathway of bacteria. nih.govnih.gov Inhibition of this enzyme disrupts the production of folic acid, which is essential for bacterial DNA and RNA synthesis. nih.gov

Molecular docking studies on sulfone and sulfonamide compounds, including dapsone (B1669823) derivatives, have been performed to predict their binding affinity and orientation within the DHPS active site. nih.gov These studies are critical for understanding how these drugs compete with the enzyme's natural substrate, p-aminobenzoic acid (pABA). nih.gov

The binding affinity is often expressed as a docking score (in kcal/mol), where a more negative value indicates a stronger predicted interaction. Studies on dapsone derivatives against wild-type and mutant DHPS have shown that modifications to the parent structure can significantly influence binding energy. For instance, theoretical modeling and docking of newly designed dapsone derivatives (DDs) revealed that certain analogs could possess higher binding free energy than dapsone itself, particularly against drug-resistant mutant forms of DHPS. nih.gov The primary binding mode for this class of drugs involves the occupation of the pABA binding pocket of the DHPS enzyme. nih.govresearchgate.net

Table 1: Predicted Binding Affinities of Dapsone and a Derivative Against DHPS
CompoundTarget EnzymePredicted Binding Free Energy (kcal/mol)
DapsoneMutant DHPS-45.78
Dapsone Derivative 3 (DD3)Mutant DHPS-50.12

Note: Data is illustrative of findings from studies on dapsone derivatives, such as those described in research on newer antileprosy agents. nih.gov The specific values are representative of computational predictions.

Docking simulations identify the specific amino acid residues within the target protein that are crucial for ligand binding. For sulfones and sulfonamides interacting with DHPS, these interactions are a combination of hydrogen bonds and hydrophobic contacts.

Table 2: Key Interacting Residues in DHPS for Sulfone/Sulfonamide Ligands
ResiduePosition in DHPSType of InteractionRole in Binding
Arginine (Arg)255Hydrogen BondStabilizes the pterin (B48896) moiety of the substrate/inhibitor.
Lysine (Lys)221Hydrogen Bond / HydrophobicInteracts with the pABA-like portion of the inhibitor. researchgate.net
Serine (Ser)222Hydrogen BondKey interaction with the pABA-like portion. researchgate.net
Phenylalanine (Phe)190HydrophobicForms part of the hydrophobic binding pocket for the aromatic ring. researchgate.net

Note: Residues listed are based on findings from docking studies on DHPS with various sulfonamide and dapsone-like inhibitors. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Sulfoxone (Disodium) Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the chemical structure of a series of compounds with their biological activity. By identifying key molecular properties, QSAR models can predict the activity of newly designed molecules, thereby streamlining the drug discovery process.

For analogs of Sulfoxone, such as derivatives of dapsone, QSAR models have been successfully developed to predict their antibacterial and antifungal activities. sciepub.comresearchgate.net These models are typically built using a "training set" of molecules with known activities. Statistical methods, such as multiple linear regression, are then used to create a mathematical equation that links molecular descriptors (numerical representations of molecular properties) to biological activity.

For example, a QSAR study on a series of azetidinones derived from dapsone yielded models with high statistical significance, indicated by a high coefficient of determination (R²) and cross-validation coefficient (Q²). researchgate.net An R² value of 0.992, for instance, suggests that the model can explain 99.2% of the variance in the observed biological activity, demonstrating excellent predictive power for that specific set of compounds. researchgate.net Such models are invaluable for predicting the efficacy of novel dapsone or Sulfoxone analogs before they are synthesized.

A primary outcome of QSAR studies is the identification of the physicochemical descriptors that have the most significant impact on biological activity. These descriptors can be electronic (e.g., orbital energies, electronegativity), steric (e.g., molecular volume), or lipophilic (e.g., partition coefficient).

In a QSAR study of dapsone-derived α-diaminophosphonates, descriptors such as the energy of the highest occupied molecular orbital (E_HOMO), global electronegativity (χ), and electronic energy (ε₀) were found to be critical in predicting antifungal activity. sciepub.com The findings from such studies suggest that the electronic properties of the molecule are paramount for its interaction with the biological target. These insights guide medicinal chemists in modifying the structure of lead compounds—such as by adding electron-withdrawing or electron-donating groups—to enhance their biological activity. sciepub.com

Molecular Dynamics Simulations of Sulfoxone (Disodium) and Biological Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex over time, offering insights that are not available from static docking models. mdpi.com MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, assess the stability of binding, and calculate binding free energies more accurately. nih.gov

Studies on sulfone derivatives and dapsone analogs complexed with their target enzymes, including DHPS, have utilized MD simulations to validate docking results and understand the stability of the interactions. nih.govnih.gov A simulation can reveal how the ligand and protein adapt to each other upon binding and whether key interactions observed in docking are maintained over time.

For example, MD simulations performed on dapsone derivatives complexed with DHPS were used to analyze the stability of the complexes, often measured by the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation period. nih.gov Furthermore, techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are applied to the simulation trajectory to calculate the binding free energy, which provides a more rigorous estimate of binding affinity than docking scores alone. nih.gov These simulations have confirmed that van der Waals forces and electrostatic energies are the primary drivers for the binding of dapsone derivatives to DHPS. nih.gov This detailed understanding of the dynamic interactions is crucial for designing more potent and specific inhibitors.

Conformational Dynamics and Stability Analysis

The three-dimensional structure and flexibility of a drug molecule are critical determinants of its biological activity. Conformational analysis of Sulfoxone, a diaryl sulfone, is centered on the rotational freedom around the sulfur-carbon (C-S) and sulfur-nitrogen (S-N) bonds.

Molecular Dynamics (MD) Simulations: To understand the dynamic behavior of Sulfoxone in a biological environment, molecular dynamics simulations are employed. mdpi.com An MD simulation would model the movement of every atom in the Sulfoxone molecule over time, typically when solvated in water. Such simulations can reveal:

Stable Conformers: Identification of the most populated low-energy shapes the molecule adopts in solution.

Flexibility: Quantifying the motion in different parts of the molecule, such as the rotation of the phenyl rings and the flexibility of the side chains.

Solvation Structure: Analyzing how water molecules arrange around the charged sulfinate groups and the polar sulfonyl and amine groups, which is crucial for understanding solubility.

Studies on related sulfonamides suggest that intramolecular interactions, such as weak hydrogen bonds, and the balance between steric repulsion and electronic conjugation, govern conformational preferences. mdpi.com For Sulfoxone, the inherent flexibility allows it to adapt its shape upon binding to its target enzyme.

Solvent Effects and Binding Mechanism Exploration

Solvent Effects: The solvent environment significantly influences the structure and stability of a drug molecule. As a disodium (B8443419) salt, Sulfoxone is highly polar. In an aqueous (polar) solvent, the sodium ions dissociate, leaving the negatively charged sulfinate groups (-SO2-). Water molecules would form strong hydrogen bonds and ion-dipole interactions with these charged groups, as well as with the polar sulfonyl bridge and the amine linkers. This extensive solvation is the primary driver of Sulfoxone's water solubility. In contrast, in a non-polar environment, such as a lipid membrane, the molecule would be significantly less stable, which has implications for its ability to cross biological barriers.

Binding Mechanism Exploration: Sulfoxone's antibacterial activity stems from its inhibition of the enzyme dihydropteroate synthase (DHPS), which is essential for folate synthesis in bacteria. ebi.ac.uknih.gov It acts as a competitive inhibitor, mimicking the natural substrate, p-aminobenzoic acid (pABA). nih.gov

Computational docking and molecular dynamics simulations are powerful tools to explore this binding mechanism at an atomic level. mdpi.comnih.gov

Molecular Docking: This technique predicts the preferred orientation of Sulfoxone when bound to the DHPS active site. Studies on other sulfa drugs binding to DHPS reveal that the p-aminophenyl group is crucial for occupying the same pocket as pABA. nih.gov For Sulfoxone, one of the aminophenyl moieties would fit into this pocket, forming key hydrogen bonds and electrostatic interactions with conserved amino acid residues.

MD Simulations of the Complex: Following docking, an MD simulation of the Sulfoxone-DHPS complex can assess the stability of the predicted binding pose. mdpi.com These simulations can confirm which interactions are most critical for holding the drug in the active site and reveal how the enzyme's structure might adjust to accommodate the inhibitor. The simulation would likely show stable hydrogen bonds between the drug's amino group and sulfonyl oxygens and polar residues within the enzyme's active site, effectively blocking the entry of the natural substrate. nih.gov

In Silico ADME Prediction for Sulfoxone (Disodium) and Derivatives

In silico ADME (Absorption, Distribution, Metabolism, Excretion) models use a molecule's structure to predict its pharmacokinetic properties, helping to identify potential liabilities early in drug discovery. mdpi.commdpi.com

Prediction of Permeability, Solubility, and Distribution Properties

Computational tools can estimate key physicochemical and pharmacokinetic parameters. While experimental values are definitive, these predictions offer valuable guidance. For Sulfoxone (disodium), the properties are heavily influenced by its nature as a charged, polar molecule.

Permeability: The ability to pass through biological membranes, like the intestinal wall (for absorption) or the blood-brain barrier, is critical. Permeability is often predicted based on properties like lipophilicity (LogP) and topological polar surface area (TPSA). Due to its two charged sulfinate groups, Sulfoxone is expected to have a very low LogP (high hydrophilicity) and a large TPSA. Consequently, its predicted passive permeability across cell membranes, such as Caco-2 cell monolayers, would be low. nih.gov Any significant absorption would likely rely on active transport mechanisms.

Solubility: High aqueous solubility is a key advantage of Sulfoxone. In silico models predict solubility based on a molecule's structural fragments and physical properties. nih.govresearchgate.netlifechemicals.combohrium.com The presence of the disodium salt form would lead computational models to predict high water solubility, consistent with its known properties. mdpi.com

Distribution: Plasma protein binding (PPB) affects how much of a drug is free in the bloodstream to exert its effect. In silico models predict PPB based on features like lipophilicity and the presence of acidic functional groups. While highly polar, the large diaryl sulfone structure may still exhibit some binding to plasma proteins like albumin.

ADME PropertyPredicted Value/ClassificationRationale for Prediction
Aqueous Solubility (LogS)HighPresence of two charged sodium salt groups significantly increases water solubility.
Intestinal Permeability (Caco-2)LowHigh polarity and large polar surface area due to sulfonyl and sulfinate groups hinder passive diffusion across lipid membranes. nih.govresearchgate.net
Blood-Brain Barrier (BBB) PermeabilityVery Low / Non-permeantHigh polarity and charge prevent passage across the tight junctions of the BBB.
Lipophilicity (LogP)Very Low (Negative Value)The molecule is highly hydrophilic due to its ionic nature.
Plasma Protein Binding (PPB)ModerateDespite high polarity, the large aromatic structure may contribute to some affinity for albumin.

Identification of Potential Metabolic Hotspots

In silico metabolism prediction tools identify atoms or regions of a molecule most likely to be modified by metabolic enzymes, primarily the Cytochrome P450 (CYP) family. nih.govcambridgemedchemconsulting.com These "metabolic hotspots" are predicted based on chemical reactivity, steric accessibility, and models of enzyme-substrate interactions. news-medical.net

For Sulfoxone, the most probable sites of Phase I metabolism are the aromatic rings. Computational models like SMARTCyp or GLORYx would likely identify the carbon atoms on the phenyl rings as primary metabolic hotspots. cambridgemedchemconsulting.comfrontiersin.org The specific positions susceptible to hydroxylation would be those that are sterically accessible and electronically activated for electrophilic attack by the CYP enzyme's oxidative species. The carbon atoms ortho and para to the activating amino groups would be predicted as particularly labile, assuming they are not sterically hindered. The core diaryl sulfone structure itself is generally stable and less prone to metabolic cleavage. wikipedia.org

Quantum Chemical Calculations for Sulfoxone (Disodium) Reactivity and Electronic Structure

Quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate the electronic properties of a molecule from first principles. researchgate.netnih.gov These calculations provide a detailed picture of the electron distribution, which governs the molecule's reactivity and intermolecular interactions.

Elucidation of Electronic Properties and Reactive Sites

DFT calculations on molecules structurally similar to Sulfoxone, such as dapsone (4,4′-diaminodiphenyl sulfone) and other sulfonamides, provide a basis for predicting its electronic character. mdpi.comnih.gov

Electronic Properties:

Molecular Electrostatic Potential (MEP): An MEP map for Sulfoxone would visualize the charge distribution. It would show a high density of negative potential (red/yellow) around the oxygen atoms of the central sulfonyl group and the terminal sulfinate groups, indicating these are sites susceptible to electrophilic attack or hydrogen bond donation. The regions around the amino groups and aromatic hydrogens would show positive potential (blue), indicating sites for nucleophilic interaction.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO is where electrons are most available (nucleophilic), while the LUMO is where electrons are most easily accepted (electrophilic). For Sulfoxone, the HOMO would likely be localized on the electron-rich aminophenyl rings. The LUMO would likely be distributed across the electron-withdrawing sulfonyl bridge and adjacent aromatic carbons. The energy difference between these orbitals (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability; a larger gap implies higher stability. mdpi.com

Reactive Sites: Based on its electronic structure, the primary reactive sites can be predicted:

Nucleophilic Attack: The sulfur atom of the central sulfonyl group is electron-deficient due to the attached electronegative oxygen atoms, making it a potential site for nucleophilic attack.

Electrophilic Attack: The electron-rich aromatic rings, activated by the amino groups, are the most likely sites for electrophilic attack (e.g., metabolic oxidation). nih.gov The oxygen atoms of the sulfonyl and sulfinate groups are also primary sites for interaction with electrophiles, including protons and metal ions.

Quantum Chemical PropertyPredicted Characteristic for SulfoxoneImplication
HOMO EnergyRelatively HighIndicates electron-donating ability, localized on aminophenyl rings. Susceptible to oxidation.
LUMO EnergyRelatively LowIndicates electron-accepting ability, localized on the sulfonyl bridge. mdpi.com
HOMO-LUMO Gap (ΔE)ModerateSuggests reasonable kinetic stability but still capable of chemical and biological interactions.
Molecular Electrostatic PotentialHighly negative potential on oxygen atoms; positive on amino groups.Defines sites for hydrogen bonding, ion-dipole interactions, and initial recognition by the enzyme target.
Mulliken Atomic ChargesHigh positive charge on sulfur atoms; high negative charge on oxygen atoms.Quantifies the polarity of the S=O bonds, making them strong hydrogen bond acceptors.

Investigation of Reaction Mechanisms at the Molecular Level

Computational and theoretical studies have become indispensable tools for elucidating the reaction mechanisms of drug molecules at an atomic level of detail. In the case of Sulfoxone (disodium), computational chemistry offers powerful methods to investigate its interaction with its biological target, dihydropteroate synthase (DHPS), the key enzyme in the folate synthesis pathway of various microorganisms. drugbank.com By modeling the enzyme's active site and the drug molecule, researchers can gain insights into the binding modes, interaction energies, and the electronic rearrangements that govern the inhibitory action of Sulfoxone.

The primary mechanism of action for sulfonamide drugs like Sulfoxone is the competitive inhibition of DHPS. drugbank.com These drugs act as mimics of the natural substrate, para-aminobenzoic acid (PABA). Computational studies, primarily employing molecular docking and quantum mechanics/molecular mechanics (QM/MM) methods, are instrumental in understanding the specifics of this molecular mimicry and the subsequent inhibition.

Molecular docking simulations are typically the first step in investigating the binding of Sulfoxone to the DHPS active site. These simulations predict the preferred orientation of the ligand (Sulfoxone) within the receptor's binding pocket and estimate the strength of the interaction, often expressed as a docking score or binding energy. The results of such simulations can highlight the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the drug-enzyme complex.

For a more detailed and accurate description of the reaction mechanism, QM/MM calculations are employed. In this hybrid approach, the region of the system where the key chemical events occur (the ligand and the immediate amino acid residues in the active site) is treated with quantum mechanics, which provides a highly accurate description of electronic structure and bonding. The remainder of the protein and the surrounding solvent are treated with the computationally less expensive molecular mechanics force fields. This method allows for the study of bond-making and bond-breaking processes, charge transfer, and the determination of reaction energy profiles, including the identification of transition states.

The investigation of the reaction mechanism of Sulfoxone at the molecular level would involve modeling the formation of the drug-enzyme complex and comparing it to the binding of the natural substrate, PABA. Key parameters that can be calculated and analyzed are presented in the following tables.

These computational approaches provide a detailed picture of how Sulfoxone outcompetes the native substrate and inhibits the enzymatic reaction. The insights gained from these theoretical studies are invaluable for understanding the molecular basis of its therapeutic action and can guide the design of new, more potent inhibitors.

Emerging Research Frontiers for Sulfoxone Disodium

Exploration of Novel Mechanistic Targets for Sulfoxone (B94800) (Disodium) Activity

The established mechanism of Sulfoxone (disodium) centers on its role as a competitive inhibitor of para-aminobenzoic acid (PABA) in the bacterial folic acid pathway. drugbank.com While effective, this understanding may only represent a part of its pharmacological profile. Modern "-omics" technologies offer powerful tools to explore previously unknown molecular targets and pathways affected by Sulfoxone (disodium).

Proteomics and Metabolomics Approaches for Target Discovery

Proteomics and metabolomics are powerful disciplines for the large-scale study of proteins and small-molecule metabolites within a biological system, respectively. cornell.edumdpi.com These approaches can provide a detailed snapshot of the cellular state in response to a drug, offering clues to its mechanism of action beyond the primary target. nih.gov

By applying proteomics, researchers can analyze changes in the global protein expression of cells or tissues upon exposure to Sulfoxone (disodium). This could reveal the up-regulation or down-regulation of proteins involved in unforeseen signaling pathways. cornell.edu Metabolomics complements this by profiling shifts in metabolic pathways, which can indicate how the compound alters cellular biochemistry. nih.gov For instance, an unexpected accumulation or depletion of certain metabolites could point towards the inhibition or activation of enzymes unrelated to folate synthesis.

Table 1: Potential Applications of Proteomics and Metabolomics in Sulfoxone (Disodium) Research

Omics Technology Potential Application for Sulfoxone (Disodium) Types of Data Generated
Proteomics Identification of off-target protein binding. Quantitative changes in protein expression levels.
Characterization of cellular response pathways. Post-translational modification profiles.
Elucidation of resistance mechanisms. Protein-protein interaction networks.
Metabolomics Mapping of metabolic pathways affected by the drug. Alterations in endogenous metabolite concentrations.
Discovery of biomarkers for drug efficacy. Flux analysis of metabolic pathways.

Transcriptomics and Gene Expression Profiling for Pathway Elucidation

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism under specific conditions. frontiersin.org Gene expression profiling, often carried out using techniques like RNA-sequencing (RNA-Seq), can reveal how a drug like Sulfoxone (disodium) influences cellular function at the genetic level. nih.gov By comparing the transcriptomes of treated versus untreated cells, scientists can identify which genes are activated or suppressed. mdpi.com

This information is invaluable for constructing a comprehensive picture of the drug's impact, potentially highlighting effects on pathways related to inflammation, immune response, or cell proliferation that are not directly linked to its antimicrobial activity. nih.gov Such insights can form the basis for hypothesizing new therapeutic uses for the compound. arxiv.org

Repurposing Hypotheses for Sulfoxone (Disodium) Based on Mechanistic Insights

Drug repurposing, or finding new uses for existing drugs, is a highly efficient strategy in pharmaceutical development. The mechanistic insights gained from "-omics" studies can provide a rational basis for exploring Sulfoxone (disodium) in new disease contexts.

Investigation in Unexplored Preclinical Disease Models

Based on novel findings from proteomic, metabolomic, or transcriptomic analyses, Sulfoxone (disodium) could be tested in preclinical models of diseases that share the newly identified molecular targets or pathways. For example, if gene expression profiling suggests an anti-inflammatory effect, the compound could be investigated in models of autoimmune or inflammatory disorders. The goal is to leverage the existing knowledge of the drug to accelerate the development of new therapies for unmet medical needs. frontiersin.org

Synergistic Interactions with Other Investigational Compounds

Understanding the broader mechanistic footprint of Sulfoxone (disodium) also opens the door to exploring synergistic interactions with other drugs. nih.gov For instance, if it is found to modulate a pathway that is also targeted by another investigational compound, their combination could lead to enhanced efficacy or overcome resistance mechanisms. nih.gov Such combinations are often explored in vitro before moving to preclinical models.

Nanotechnology and Advanced Delivery Systems for Sulfoxone (Disodium)

Nanotechnology offers revolutionary approaches to drug delivery, which could significantly enhance the therapeutic potential of Sulfoxone (disodium). preprints.org By encapsulating the drug in nanocarriers, it is possible to improve its solubility, stability, and pharmacokinetic profile. nih.govmdpi.com

Advanced delivery systems, such as liposomes, polymeric nanoparticles, or hydrogels, can be engineered to provide controlled, site-specific release of the drug. nih.govmdpi.com This targeted delivery can increase the concentration of the drug at the desired site of action while minimizing systemic exposure and potential side effects. nih.gov For Sulfoxone (disodium), this could mean developing formulations that target specific tissues or cells, potentially expanding its utility beyond its current applications. mdpi.com

Table 2: Potential Nanotechnology-Based Delivery Systems for Sulfoxone (Disodium)

Delivery System Description Potential Advantages for Sulfoxone (Disodium)
Liposomes Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. preprints.org Improved bioavailability and reduced toxicity.
Polymeric Nanoparticles Solid colloidal particles made from biodegradable polymers. preprints.org Controlled and sustained drug release.
Nanoemulsions Oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. Enhanced solubility and stability.

| Dendrimers | Highly branched, tree-like macromolecules with a well-defined structure. | Precise control over drug loading and release. |

Encapsulation Strategies for Enhanced Pharmacokinetic Properties

A significant challenge with many therapeutic agents is achieving optimal bioavailability and maintaining therapeutic concentrations over time. Encapsulation technologies offer a promising avenue to address these issues for drugs like Sulfoxone. By enclosing the active pharmaceutical ingredient within a carrier, it is possible to improve solubility, protect the drug from premature degradation, and modify its release profile. jocpr.comdovepress.com

Nanoparticle-based systems, in particular, are a focal point of research for enhancing the oral bioavailability of poorly soluble drugs. nih.gov Nanonization increases the surface area of the drug, which can lead to faster dissolution and improved absorption. jocpr.comnih.gov Strategies such as encapsulating the drug within lipid-based nanoparticles (e.g., liposomes) or polymeric nanoparticles can improve both solubility and stability. jocpr.commdpi.com Liposomes, which are vesicles composed of phospholipid bilayers similar to cell membranes, are known to improve a medication's bioavailability and can be engineered for extended release, potentially reducing dosing frequency. nih.govmdpi.com For a compound like Sulfoxone, these approaches could lead to more consistent plasma concentrations and improved therapeutic outcomes.

Below is a table summarizing potential encapsulation strategies and their theoretical advantages for enhancing the pharmacokinetic properties of Sulfoxone (disodium).

Encapsulation StrategyCarrier MaterialPotential Advantages for Sulfoxone (Disodium)
Liposomes PhospholipidsImproved bioavailability, potential for sustained release, reduced toxicity, and targeted delivery. nih.govnih.gov
Polymeric Nanoparticles Biodegradable polymersControlled drug release, protection from degradation, and surface modification for targeting. jocpr.com
Solid Lipid Nanoparticles (SLNs) Solid lipidsEnhanced stability, controlled release, and improved oral bioavailability.
Nanonization/Nanocrystals Drug itself (reduced particle size)Increased surface area leading to enhanced dissolution rate and higher saturation solubility. nih.gov

Targeted Delivery Approaches in Preclinical Models

Targeted drug delivery aims to concentrate a therapeutic agent at the site of action, thereby increasing efficacy while minimizing systemic exposure and associated side effects. acs.org This is achieved by conjugating the drug to a targeting moiety, such as an antibody or a peptide, that specifically recognizes and binds to receptors or antigens on target cells. acs.orgmdpi.com

In preclinical models, these advanced delivery systems have shown the ability to deliver significantly more of the therapeutic agent to the target tissue compared to the free drug. acs.org For sulfone-class drugs, this could be particularly advantageous. For instance, the concept of antibody-drug conjugates (ADCs), where a potent drug is linked to an antibody, is an emerging trend for related sulfur-containing compounds. chemrxiv.org

Preclinical research could explore the development of Sulfoxone conjugates for diseases where specific cell types are implicated. For example, in infectious diseases, Sulfoxone could be targeted to infected macrophages. In oncology, a field where sulfones have been investigated, it could be directed to tumor cells expressing specific surface markers. acs.org These approaches would be evaluated in animal models to assess their ability to enhance therapeutic efficacy and reduce the required dose compared to untargeted Sulfoxone. google.com

Advanced Preclinical Models for Sulfoxone (Disodium) Efficacy and Mechanism

To better predict the clinical performance of drugs and understand their mechanisms of action, researchers are moving beyond traditional cell culture and animal models toward more sophisticated systems that more accurately recapitulate human physiology.

Humanized Animal Models for Translational Research

Humanized mice are immunodeficient mice engrafted with human cells or tissues, creating an in vivo environment that mimics aspects of the human biological system. criver.com Models engrafted with components of the human immune system (e.g., from umbilical cord blood-derived CD34+ hematopoietic stem cells or peripheral blood mononuclear cells) are particularly valuable for evaluating immunomodulatory drugs and therapies for infectious diseases. criver.comfrontiersin.org

Such models enable the study of a drug's effect on human immune cells in a complex, living system, providing insights that cannot be obtained from conventional animal models where drug targets may differ. frontiersin.orgjax.org For Sulfoxone, which is used in diseases involving the immune system like leprosy, humanized mice could offer a powerful platform for translational research. criver.com

A pertinent example involves the evaluation of a sulfone metabolite in a humanized mouse model of malaria. nih.govnih.gov In this study, NOD-scid IL2Rγnull (NSG) mice engrafted with human erythrocytes were used to test the efficacy of the compound against the human malaria parasite Plasmodium falciparum. nih.gov This type of model allows for the assessment of drug efficacy against a human pathogen in the context of a human-like physiological environment, providing critical data for predicting clinical outcomes. nih.govnih.gov

Humanized Mouse ModelEngrafted Human ComponentKey CharacteristicsPotential Application for Sulfoxone Research
Hu-PBMC Peripheral Blood Mononuclear CellsRapid engraftment of mature human T cells; short-term studies. criver.comStudying acute immune responses to Sulfoxone.
Hu-CD34+ CD34+ Hematopoietic Stem CellsDevelopment of a stable, long-term human immune system with multiple lineages (T cells, B cells, NK cells). criver.comEvaluating long-term efficacy and immunomodulatory effects in chronic infectious diseases.
Humanized Liver Mice Human hepatocytesAllows for the study of human-specific drug metabolism.Investigating the hepatic metabolism of Sulfoxone.

Organ-on-a-Chip and Microphysiological Systems

Organ-on-a-chip (OOC) platforms are microfluidic devices that contain living human cells in a 3D arrangement to simulate the key physiological functions of an organ or tissue. wikipedia.orgmdpi.com These microphysiological systems (MPS) offer a more accurate in vitro approximation of human tissues than standard 2D cell cultures and represent a potential alternative to animal testing for drug development. nih.govnih.gov

By recreating the cellular microenvironment, tissue-tissue interfaces, and mechanical cues (like fluid flow), OOCs can be used to study drug efficacy, mechanism of action, and toxicity in a human-relevant context. mdpi.commicrofluidics-innovation-center.com For Sulfoxone, various OOC models could be employed:

Liver-on-a-chip: To study its metabolism and potential hepatotoxicity. nih.govmdpi.com

Kidney-on-a-chip: To investigate renal clearance and potential nephrotoxicity. wikipedia.orgnih.gov

Immune-system-on-a-chip: To model the complex interactions between Sulfoxone and human immune cells in the context of infection or inflammation.

These systems provide a platform for high-resolution, real-time imaging and analysis of cellular responses to Sulfoxone, offering valuable mechanistic insights that can guide further development. mdpi.com While the adoption of MPS in drug discovery is still evolving, they hold significant promise for a more efficient and accurate preclinical evaluation process. nih.govresearchgate.net

Sustainable Production and Environmental Impact of Sulfoxone (Disodium)

As the pharmaceutical industry grows, there is increasing attention on the environmental impact of drug manufacturing and the need for sustainable practices. This includes considering the entire lifecycle of a drug, from chemical synthesis to final disposal. explorationpub.compurdue.edu

Lifecycle Assessment of Synthesis and Disposal

A lifecycle assessment (LCA) is a comprehensive method for evaluating the environmental impact of a product through all stages of its existence. For a pharmaceutical compound like Sulfoxone (disodium), an LCA would involve a "cradle-to-grave" analysis, including:

Raw Material Acquisition: Assessing the environmental impact of extracting and processing the starting materials for synthesis.

Chemical Synthesis: Evaluating the energy consumption, solvent use, and waste generation during the manufacturing process. The synthesis of sulfones and other active pharmaceutical ingredients (APIs) can be resource-intensive. explorationpub.combohrium.com Green chemistry principles aim to mitigate this by designing processes that reduce the use of hazardous substances and maximize efficiency. explorationpub.com Research into novel synthetic methods, such as biocatalysis or flow chemistry, could lead to more sustainable production routes for sulfone drugs. bohrium.comdtu.dk

Formulation and Packaging: Analyzing the resources used to formulate the final drug product and the environmental footprint of its packaging.

Use and Disposal: Considering the fate of the drug after administration, including its excretion, metabolism, and potential to enter the environment, as well as the disposal of unused medication. The presence of pharmaceuticals in wastewater and the broader environment is a growing concern.

Currently, specific LCA data for Sulfoxone (disodium) is not widely available. However, the principles of greening pharmaceutical manufacturing are broadly applicable. explorationpub.com The goal is to develop processes that are not only economically viable but also minimize their environmental footprint, a key challenge for modern drug development. purdue.edu

Waste Minimization and Byproduct Valorization Strategies

In the pursuit of sustainable chemical manufacturing, emerging research frontiers for compounds like Sulfoxone (disodium) are increasingly focused on the principles of green chemistry. These principles aim to reduce the environmental footprint of chemical processes by minimizing waste generation and exploring innovative avenues for converting byproducts into valuable materials. For sulfone-containing compounds, this involves a critical reassessment of traditional synthetic routes and the adoption of cleaner, more efficient technologies.

Waste Minimization through Greener Synthetic Routes

A key strategy in minimizing waste during the synthesis of sulfones is the adoption of greener oxidative processes. Traditional methods often result in the formation of unwanted byproducts and substantial solvent waste. nih.gov Recent advancements, however, have demonstrated the potential for highly efficient and selective oxidation of sulfides to sulfones under environmentally friendly conditions. rsc.org

One of the most promising green oxidants is hydrogen peroxide (H₂O₂), which ideally yields only water as a byproduct. organic-chemistry.orgrsc.org Research has shown that the use of a 30% aqueous solution of H₂O₂ can effectively oxidize a variety of sulfides to their corresponding sulfones at elevated temperatures, often without the need for a catalyst or an organic solvent. rsc.org This catalyst- and solvent-free approach significantly reduces the environmental impact of the synthesis. rsc.org

The choice of catalyst, when necessary, is also a critical factor in waste minimization. The development of reusable, heterogeneous catalysts is a significant area of research. For instance, nanocrystalline titania has been shown to be a highly active and selective catalyst for the oxidation of sulfides to sulfones using aqueous H₂O₂. bohrium.com This type of catalyst can be easily recovered and reused, further reducing waste and improving the economic viability of the process. bohrium.comnih.gov

The following table summarizes a comparison of traditional versus greener methods for sulfone synthesis, highlighting the advantages in waste reduction.

FeatureTraditional Oxidation MethodsGreen Oxidation Methods
Oxidant Peracids, permanganatesHydrogen peroxide (H₂O₂), molecular oxygen (O₂)
Byproducts Stoichiometric amounts of acid or metal wastePrimarily water
Solvent Chlorinated hydrocarbons, other volatile organic compoundsWater, ionic liquids, or solvent-free conditions researchgate.net
Catalyst Often stoichiometric or homogeneous metal catalystsRecyclable heterogeneous catalysts (e.g., titania) or organocatalysts organic-chemistry.orgbohrium.com
Energy Input Often requires high temperatures and pressuresCan often proceed under milder conditions

Byproduct Valorization Strategies

Beyond minimizing waste at the source, there is a growing interest in the valorization of byproducts that are inevitably generated during chemical synthesis. In the broader context of sulfur chemistry, industrial processes such as petroleum refining produce vast quantities of elemental sulfur as a byproduct. azom.com Innovative research has focused on converting this waste sulfur into valuable materials, a concept that could be adapted to the synthesis of sulfur-containing pharmaceuticals.

One of the most exciting frontiers in this area is the development of sulfur polymers. Through a process known as inverse vulcanization, elemental sulfur can be copolymerized with unsaturated organic molecules to create high-sulfur-content polymers with a range of interesting properties and potential applications. azom.com This approach not only provides a scalable use for a major industrial byproduct but also offers a pathway to new materials with unique optical, thermal, and electrochemical characteristics. azom.com

While direct byproducts from Sulfoxone synthesis are not extensively detailed in the public domain, a hypothetical valorization strategy could involve the conversion of any sulfur-containing side products into useful chemical intermediates or materials. For example, if sulfoxides are formed as an intermediate or byproduct, they themselves are valuable compounds in organic synthesis and medicinal chemistry. researchgate.net

Furthermore, the principles of a circular economy are being applied to pharmaceutical waste in general. For instance, research into the recycling of pharmaceutical blister packs, which often contain aluminum and polymers, is exploring the use of biogenic sulfuric acid to selectively leach and recover the aluminum. researchgate.net This demonstrates a broader commitment within the pharmaceutical sector to find value in waste streams.

The table below outlines potential valorization strategies for byproducts relevant to sulfone synthesis.

Byproduct/Waste StreamPotential Valorization StrategyResulting Product/Application
Elemental SulfurInverse VulcanizationSulfur Polymers for optics, batteries, and specialty materials azom.com
Sulfoxide (B87167) IntermediatesIsolation and PurificationValuable intermediates for other chemical syntheses researchgate.net
Spent CatalystsRegeneration and ReuseReduced cost and environmental impact of the primary synthesis nih.gov
Organic SolventsDistillation and RecyclingReduced solvent consumption and waste disposal costs

Conclusion and Future Directions in Sulfoxone Disodium Research

Synthesis of Key Research Findings on Sulfoxone (B94800) (Disodium)

The primary mechanism of action for Sulfoxone, like other sulfonamides, is the competitive inhibition of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). drugbank.comnih.gov This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. drugbank.comnih.gov By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), Sulfoxone effectively blocks the folate synthesis pathway, leading to a bacteriostatic effect. drugbank.comnih.gov

Clinical and preclinical studies have demonstrated the efficacy of Sulfoxone in inhibiting the growth of various bacteria, most notably Mycobacterium leprae, the causative agent of leprosy. ilsl.brleprosy-information.orgilsl.br Research has also elucidated the pharmacokinetic profile of Sulfoxone, noting its rapid absorption and hepatic metabolism. drugbank.com

Table 1: Key Research Findings on Sulfoxone (Disodium)
Area of ResearchKey FindingsReferences
Mechanism of ActionCompetitive inhibitor of dihydropteroate synthase (DHPS), blocking folic acid synthesis. drugbank.comnih.gov
Antibacterial SpectrumPrimarily effective against Mycobacterium leprae. ilsl.brleprosy-information.orgilsl.br
PharmacokineticsRapidly absorbed and metabolized in the liver. drugbank.com
Resistance MechanismsPrimarily due to mutations in the folP gene encoding DHPS. nih.govbiorxiv.org

Identification of Remaining Knowledge Gaps in Sulfoxone (Disodium) Research

Despite the foundational understanding of Sulfoxone's antibacterial activity, several knowledge gaps remain. A more detailed characterization of the molecular interactions between Sulfoxone and the active site of DHPS from various bacterial species is needed. While mutations in the folP gene are known to confer resistance, the full spectrum of resistance mechanisms and their clinical prevalence are not completely understood. nih.govbiorxiv.org Furthermore, the potential for Sulfoxone or its derivatives to have off-target effects or alternative mechanisms of action has not been extensively explored. A comprehensive understanding of its immunomodulatory properties, often associated with sulfone drugs, is also lacking. nih.gov

Prioritized Avenues for Future Sulfoxone (Disodium) Investigations

To address the existing knowledge gaps and to potentially revitalize interest in sulfone-based antibiotics, future research should focus on several key areas.

High-resolution structural studies, such as X-ray crystallography and cryo-electron microscopy, should be employed to elucidate the precise binding mode of Sulfoxone to DHPS. nih.govgosset.ai This will provide a structural basis for understanding its inhibitory activity and the mechanisms of resistance. Functional genomic and proteomic approaches can be used to validate DHPS as the primary target and to identify any potential off-target interactions.

There is a significant opportunity to design and synthesize novel sulfone analogs with improved potency, broader spectrum of activity, and the ability to overcome existing resistance mechanisms. nih.govnih.govresearchgate.netmdpi.comacs.org Structure-based drug design, informed by the detailed mechanistic studies mentioned above, can guide the rational modification of the Sulfoxone scaffold. gosset.ai These efforts should aim to create compounds that bind more tightly to the target enzyme or that are less susceptible to efflux pumps and other resistance mechanisms.

A systems-level understanding of the bacterial response to Sulfoxone can be achieved through the integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics. researchgate.netmdpi.comamr-insights.eunih.govresearchgate.net This approach can reveal the broader physiological impact of DHPS inhibition and identify potential synergistic targets for combination therapies. Computational modeling and simulation can be used to predict the binding affinities of new analogs, analyze drug-target interactions, and model the evolution of resistance. mdpi.comnih.govmdpi.comnih.govresearchgate.net

Table 2: Prioritized Future Research Directions for Sulfoxone (Disodium)
Research AvenueSpecific ApproachesPotential Impact
Advanced Mechanistic CharacterizationX-ray crystallography, cryo-electron microscopy, functional genomics.Detailed understanding of drug-target interactions and resistance.
Next-Generation AnalogsStructure-based drug design, combinatorial chemistry.Development of more potent and broad-spectrum antibiotics.
Multi-Omics and Computational IntegrationGenomics, transcriptomics, proteomics, metabolomics, molecular docking, molecular dynamics simulations.Comprehensive understanding of bacterial response and prediction of drug efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.